molecular formula C5H3ClOS B032975 2-Thiophenecarbonyl chloride CAS No. 5271-67-0

2-Thiophenecarbonyl chloride

Cat. No.: B032975
CAS No.: 5271-67-0
M. Wt: 146.6 g/mol
InChI Key: QIQITDHWZYEEPA-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl chloride is a highly reactive and versatile acylating agent and fundamental building block in advanced organic synthesis. This heterocyclic acid chloride is primarily employed for introducing the 2-thiophenecarbonyl moiety into target molecules, serving as a crucial precursor for the synthesis of amides, esters, and ketones. Its principal research value lies in the development of novel pharmaceutical compounds and functional materials, where the thiophene ring system is known to confer significant electronic and binding properties. The mechanism of action involves nucleophilic acyl substitution, where the chloride is an excellent leaving group, facilitating rapid reaction with a wide range of nucleophiles such as amines and alcohols. This reactivity is exploited in medicinal chemistry to create potential drug candidates, particularly in the areas of kinase inhibitors and central nervous system (CNS) active agents. Furthermore, it finds application in materials science for the synthesis of conjugated polymers and organic semiconductors, where the thiophene unit is integral to charge transport properties. Researchers value this compound for its ability to efficiently functionalize complex molecules, enabling the exploration of new chemical space and the development of compounds with tailored biological and physical characteristics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2-carbonyl chloride
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InChI

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
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InChI Key

QIQITDHWZYEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3ClOS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063749
Record name 2-Thiophenecarbonyl chloride
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Molecular Weight

146.60 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarbonyl chloride
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CAS No.

5271-67-0
Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-thienylcarbonyl chloride
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Foundational & Exploratory

2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Thiophenecarbonyl chloride, a pivotal chemical intermediate, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity as an acylating agent allows for the introduction of the thiophene (B33073) moiety into a wide array of molecules, thereby modifying their biological and electronic properties. This document provides an in-depth overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications and safety considerations.

Core Chemical and Physical Properties

This compound is a clear, colorless to yellow-gray liquid that is sensitive to moisture.[1][2] It is classified as a combustible, corrosive liquid.[3][4] Proper storage is in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere.[2][4]

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name thiophene-2-carbonyl chloride[5][]
Synonyms 2-Thenoyl chloride, 2-Thienylcarbonyl chloride[4][5]
CAS Number 5271-67-0[2][5][][7]
Molecular Formula C₅H₃ClOS[2][5][]
Molecular Weight 146.59 g/mol [2][]
SMILES String ClC(=O)c1cccs1
InChI Key QIQITDHWZYEEPA-UHFFFAOYSA-N[5]
Physical and Spectroscopic Data
PropertyValueReference
Appearance Clear colorless to yellow-gray liquid[1][2]
Boiling Point 206-208 °C (lit.)[1][2]
Density 1.371 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.590 (lit.)[1][2]
Flash Point 90 °C (194 °F)[2][8]
Purity 97% - 99%[7]
Solubility Soluble in Chloroform[2]
Spectral Data MS, IR, 1H NMR, 13C NMR, Raman data are available.[9]

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its role in organic synthesis.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles (e.g., alcohols, amines, water).[10] The carbonyl carbon is attacked by the nucleophile, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a new acyl compound. This reaction is crucial for creating amide and ester linkages, which is a cornerstone of its application in building complex molecular frameworks for therapeutic agents.[10]

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of numerous commercially important compounds:

  • Pharmaceuticals: It is used in the preparation of diuretics and as an intermediate for anticoagulants like Rivaroxaban.[1][2][11][12] It is also employed in synthesizing substituted pyridines that act as selective GPR119 agonists.[1][2]

  • Agrochemicals: It serves as a crucial raw material in the manufacturing of the nematicide tioxazafen.[12][13] Its derivatives are also used to create other herbicides and fungicides.[11]

  • Material Science: The postfunctionalization of single-walled carbon nanotubes (SWCNTs) has been studied using this compound.[1][2] The unique electronic properties of the thiophene ring are valuable in developing advanced materials such as organic semiconductors.

Experimental Protocols

Several methods exist for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale.

Synthesis from 2-Thiophenecarboxylic Acid

This is a common laboratory-scale preparation involving the chlorination of the corresponding carboxylic acid using thionyl chloride.

Methodology:

  • Combine 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) and ethyl acetate (B1210297) (208 g) in a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with nitrogen.[14]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL).[14]

  • Heat the mixture to 65°C with stirring.[14]

  • Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol) via the addition funnel. The reaction is exothermic, and the temperature may drop to around 58°C. Vent the evolved gases (SO₂ and HCl) to a trap containing an aqueous NaOH solution.[14]

  • Maintain the reaction at this temperature for approximately 2.5 hours, monitoring for completion (e.g., by GC/MS).[14]

  • After the reaction is complete, fit the flask with a distillation head and add a stabilizer such as 4-Methoxyphenol.[14]

  • Perform vacuum distillation, first removing the solvent and excess thionyl chloride at a lower vacuum (approx. 60-125 mmHg).[14]

  • Increase the vacuum (approx. 4 mmHg) to distill the product, this compound, which collects as a clear pale yellow oil at a vapor temperature of approximately 63°C.[14]

G Workflow: Synthesis from 2-Thiophenecarboxylic Acid cluster_prep Reaction Setup cluster_reaction Chlorination cluster_purification Purification A Dissolve 2-Thiophenecarboxylic Acid in Ethyl Acetate B Add Catalytic DMF A->B C Heat to 65°C B->C D Slowly Add Thionyl Chloride C->D E Maintain Temp (2.5h) Monitor Completion D->E F Add Stabilizer (4-Methoxyphenol) E->F G Low Vacuum Distillation (Remove Solvent/SOCl2) F->G H High Vacuum Distillation (Isolate Product) G->H I Final Product: This compound H->I

Caption: Synthesis of this compound from its Carboxylic Acid.
Synthesis from 2-Acetylthiophene (B1664040)

An alternative route begins with 2-acetylthiophene, which is converted to the acid chloride.

Methodology:

  • Prepare a solution of 2-acetylthiophene (1.0 mmol), pyridine (B92270) (0.20 mmol), and chlorobenzene (B131634) (0.35 mL) in a suitable reaction vessel.[1][14]

  • Slowly add disulfur (B1233692) dichloride (S₂Cl₂, 2.0 mmol) at room temperature with continuous stirring.[1][14]

  • Stir the mixture for 1 hour and 45 minutes.[1][14]

  • Add sulfuryl chloride (SO₂Cl₂, 2.0 mmol) dropwise and continue stirring for an additional 30 minutes at room temperature.[1][14]

  • Heat the reaction mixture to 132°C and maintain this temperature for 14 hours.[1][14]

  • Upon completion, the product yield can be determined by methods such as 1H NMR analysis after dilution and addition of an internal standard.[1][14]

G Workflow: Synthesis from 2-Acetylthiophene A Mix 2-Acetylthiophene, Pyridine, and Chlorobenzene B Add Disulfur Dichloride (S2Cl2) at Room Temperature A->B C Stir for 1h 45min B->C D Add Sulfuryl Chloride (SO2Cl2) Dropwise C->D E Stir for 30min D->E F Heat to 132°C for 14 hours E->F G Reaction Complete F->G

Caption: Synthesis of this compound from 2-Acetylthiophene.
General Reaction Scheme: Acylation

The fundamental utility of this compound is its ability to acylate nucleophiles.

G General Reaction: Nucleophilic Acyl Substitution Reactants This compound Nucleophile (Nu-H) Products Acylated Product HCl Reactants->Products Acylation

Caption: General acylation reaction using this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazards: It causes severe skin burns and eye damage.[3][5] Inhalation may lead to corrosive injuries to the respiratory tract.[5] It is also a combustible liquid.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[3][4] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[4][15]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4] The material is moisture-sensitive and should be stored under an inert atmosphere.[2][4]

References

2-Thiophenecarbonyl chloride CAS number 5271-67-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride (CAS: 5271-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-thenoyl chloride, is a highly reactive acyl chloride derived from thiophene (B33073). It serves as a critical building block in organic synthesis, valued for its ability to introduce the thiophene-2-carbonyl moiety into a wide range of molecules. This functionality is of particular interest in the pharmaceutical and agrochemical industries due to the unique electronic and steric properties of the thiophene ring. This document provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, key applications, and relevant experimental procedures.

Chemical and Physical Properties

This compound is a clear, colorless to yellow-grey liquid that is sensitive to moisture.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Nomenclature

Identifier Value
CAS Number 5271-67-0[2]
Molecular Formula C₅H₃ClOS[2]
Molecular Weight 146.59 g/mol [2]
IUPAC Name thiophene-2-carbonyl chloride[3]
Synonyms 2-Thenoyl chloride, α-Thenoyl chloride, Thiophene-2-carbonyl chloride[2][3]
InChI Key QIQITDHWZYEEPA-UHFFFAOYSA-N
SMILES ClC(=O)c1cccs1
EC Number 226-092-4[2]

| Beilstein Number | 110145[2] |

Table 2: Physicochemical Data

Property Value
Appearance Clear colorless to yellow-grey liquid[1]
Boiling Point 206-208 °C (lit.)
Density 1.371 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.590 (lit.)
Flash Point 90 °C (194 °F)[2]
Solubility Soluble in Chloroform[1]

| Storage Temperature | 2-8°C, under inert atmosphere[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 3: Key Spectroscopic Data

Technique Data / Interpretation
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, J=4 Hz, 1H), 7.04 (d, J=4 Hz, 1H).[5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.8 (C=O), 143.3, 137.6, 135.2, 128.3 (Thiophene C).[5]
Mass Spec. (GC-MS) m/z Top Peak: 111; m/z 2nd Highest: 39; m/z 3rd Highest: 146 (M⁺).[3] The primary peak at m/z 111 corresponds to the [M-Cl]⁺ fragment (thenoyl cation).

| Infrared (IR) | The spectrum is characterized by a strong absorption band for the C=O stretch of the acyl chloride, typically found at high wavenumbers (>1750 cm⁻¹), and bands corresponding to the C-H and C=C stretching of the thiophene ring.[3] |

Synthesis and Key Reactions

This compound is typically synthesized from readily available precursors. Its primary utility lies in its function as a potent acylating agent.

Synthesis Pathways

Common industrial synthesis involves the chlorination of 2-thiophenecarboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Alternative routes start from thiophene itself via direct acylation or from 2-acetylthiophene.[1][6] A workflow for a common laboratory-scale synthesis is depicted below.

G cluster_process Process cluster_product Product & Purification A 2-Thiophenecarboxylic Acid E Heat to 65°C (2.5 hours) A->E B Thionyl Chloride (SOCl₂) (Chlorinating Agent) B->E C DMF (catalyst) C->E D Ethyl Acetate (B1210297) (Solvent) D->E F Crude Product Mixture E->F G Vacuum Distillation F->G H 2-Thiophenecarbonyl Chloride (>98% Purity) G->H

Caption: Synthesis workflow for this compound.

Acylation Reactions

The primary utility of this compound is in acylation reactions, where it readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. This reaction is fundamental to its application in drug synthesis.

G TCC 2-Thiophenecarbonyl Chloride Product Acylated Product (Amide or Ester) TCC->Product Reacts with Nuc Nucleophile (e.g., R-NH₂ or R-OH) Nuc->Product Reacts with Base Base (e.g., Pyridine, Et₃N) Byproduct Base·HCl Salt Base->Byproduct Sequesters HCl Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: General schematic of an acylation reaction.

Applications in Drug Development and Agrochemicals

The 2-thenoyl group is a key structural motif in several active pharmaceutical ingredients (APIs) and agrochemicals.

  • Tioxazafen: this compound is a key raw material in the synthesis of Tioxazafen, a nematicide used for seed treatment.[1][8] The synthesis involves reacting it with benzamide (B126) oxime to form the core 1,2,4-oxadiazole (B8745197) structure.[8]

  • Diuretics: It is an essential intermediate in the preparation of the diuretic drug Ticrynafen.[6]

  • GPR119 Agonists: This compound is used to synthesize substituted pyridines that act as selective and highly effective GPR119 agonists. GPR119 is a G protein-coupled receptor and a promising target for the treatment of type 2 diabetes and other metabolic disorders.[9] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to increased insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[10]

G cluster_input Key Intermediates cluster_process Synthesis Step cluster_output Final Product TCC 2-Thiophenecarbonyl Chloride React Acylation & Cyclization TCC->React BAO Benzamide Oxime BAO->React Tiox Tioxazafen (Nematicide) React->Tiox

Caption: Role of this compound in Tioxazafen synthesis.[8]

Experimental Protocols

The following protocols are provided for illustrative purposes. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis from 2-Thiophenecarboxylic Acid[8]
  • Materials: 2-Thiophenecarboxylic acid (63.1 g, 493 mmol), Ethyl acetate (208 g), Thionyl chloride (67.2 g, 565 mmol, 1.15 eq.), N,N-dimethylformamide (DMF, 0.2 mL, catalytic), 20% aq. NaOH.

  • Procedure:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and thermocouple, dissolve 2-thiophenecarboxylic acid in ethyl acetate. Purge the system with nitrogen.

    • Connect the condenser outlet to a trap containing 20% aq. NaOH to neutralize evolved HCl and SO₂ gases.

    • Add a catalytic amount of DMF. Heat the mixture to 65°C with stirring.

    • Slowly add thionyl chloride via a dropping funnel. The reaction is exothermic and gas evolution will be observed. Maintain the temperature around 58-65°C.

    • Stir for 2.5 hours at 65°C, monitoring the reaction by GC/MS until no starting material is detected.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Fit the flask for vacuum distillation.

    • Distill off the ethyl acetate and excess thionyl chloride under reduced pressure (approx. 60-125 mmHg).

    • Increase the vacuum (approx. 4 mmHg) and distill the product, this compound, which collects as a clear pale-yellow oil at a vapor temperature of ~63°C. (Expected yield: ~81%).

Protocol 2: General Amide Synthesis via Acylation[12][13]
  • Materials: Carboxylic acid (for in-situ generation) or this compound (1 mmol), primary or secondary amine (1 mmol), Triethylamine (B128534) (Et₃N, 3 mmol), Dichloromethane (B109758) (DCM, solvent), 1N HCl, 1N NaOH.

  • Procedure:

    • In a round-bottom flask, dissolve the amine (1 mmol) and triethylamine (3 mmol) in dichloromethane at room temperature.

    • Slowly add a solution of this compound (1 mmol) in dichloromethane.

    • Stir the mixture at room temperature for 15-30 minutes. Monitor reaction completion by TLC.

  • Work-up and Purification:

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in dichloromethane.

    • Wash the organic phase sequentially with 1N HCl and then 1N NaOH.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to afford the corresponding amide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 4: GHS Safety Information

Category Information
Pictograms GHS05 (Corrosion)[2]
Signal Word Danger [2]
Hazard Statements H290: May be corrosive to metals.[2]H314: Causes severe skin burns and eye damage.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P310: Immediately call a POISON CENTER or doctor/physician.[2]
Personal Protective Equipment Faceshields, chemical-resistant gloves, goggles, and a suitable respirator are recommended.[2]

| Storage Class | 8A - Combustible corrosive hazardous materials.[2] |

The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound (CAS 5271-67-0) is a cornerstone reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for introducing the 2-thenoyl group, a privileged scaffold in medicinal chemistry and agrochemical science. Its central role in producing high-value compounds like Tioxazafen and GPR119 agonists underscores its importance for professionals in drug discovery and development. Proper handling and storage are critical due to its corrosive and moisture-sensitive nature. This guide provides the foundational technical data and procedural knowledge necessary for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Thiophenecarbonyl chloride, a key reagent in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, molecular structure, and relevant experimental insights.

Physicochemical Properties

This compound is a moisture-sensitive liquid that ranges in appearance from clear and colorless to yellow-gray or light brown.[1][2][3][4] It is recognized for its role as a building block in the synthesis of more complex molecules, including substituted pyridines that act as GPR119 agonists.[1][2]

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₅H₃ClOS[1][2][3][4][5][6][7][8][9][]
Molecular Weight 146.59 g/mol - 146.60 g/mol [1][4][5][6][8]
CAS Number 5271-67-0[1][2][3][4][5][6][7][8][9][11]
IUPAC Name thiophene-2-carbonyl chloride[4][5][]
Synonyms 2-Thenoyl chloride, Thiophene-2-carbonyl chloride, α-Thenoyl chloride[3][5][6][7]
Density 1.371 g/mL at 25 °C[1][2][8]
Boiling Point 206-208 °C[1][2][8]
Refractive Index n20/D 1.590[1][8]
Flash Point 90 - 91 °C (194 - 195.8 °F)[1][4]
Storage Temperature 2-8°C[1][11]
SMILES String ClC(=O)c1cccs1[8]
InChIKey QIQITDHWZYEEPA-UHFFFAOYSA-N[1][4][5][7]

Molecular Structure

The molecular structure of this compound consists of a five-membered aromatic thiophene (B33073) ring, to which a carbonyl chloride group is attached at the second position. This structure is the foundation of its reactivity, particularly in acylation reactions.

Caption: Molecular structure of this compound.

Experimental Protocols

While detailed analytical protocols are proprietary and specific to individual research labs, a general synthetic procedure is described in the literature.

Synthesis of this compound from 2-Acetylthiophene (B1664040):

A general method for synthesizing this compound involves the reaction of 2-acetylthiophene with disulfur (B1233692) dichloride and sulfuryl chloride.[2]

  • Reaction Setup: To a solution of 2-acetylthiophene (1.0 mmol) and pyridine (B92270) (0.20 mmol) in chlorobenzene, disulfur dichloride (2.0 mmol) is added slowly at room temperature with continuous stirring.[2]

  • Reaction Progression: The mixture is stirred for approximately 1 hour and 45 minutes.[2]

  • Second Step: Sulfuryl chloride (2.0 mmol) is then added dropwise to the reaction mixture.[2]

  • Final Stirring: The mixture is stirred for an additional 30 minutes at room temperature.[2]

  • Analysis: The reaction yield can be determined using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy after dilution with a deuterated solvent and the addition of an internal standard.[1]

The workflow for this synthesis process is illustrated below.

synthesis_workflow start Start: Mix 2-acetylthiophene, pyridine, and chlorobenzene add_s2cl2 Slowly add S₂Cl₂ (2.0 mmol) at room temperature start->add_s2cl2 stir1 Stir for 1 hour 45 minutes add_s2cl2->stir1 add_so2cl2 Add SO₂Cl₂ (2.0 mmol) dropwise stir1->add_so2cl2 stir2 Stir for 30 minutes add_so2cl2->stir2 analysis Dilute with CDCl₃ and add internal standard for ¹H NMR analysis stir2->analysis end End: Obtain this compound analysis->end

Caption: General workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 2-Thiophenecarbonyl Chloride from 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Thiophenecarbonyl chloride is a critical building block in the synthesis of numerous pharmaceutical compounds and advanced materials.[1] This technical guide provides an in-depth analysis of the synthetic pathways for preparing this compound, starting from the readily available precursor, 2-acetylthiophene (B1664040). The primary focus is on the well-established two-step synthesis involving the oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid, followed by chlorination. Additionally, an alternative direct conversion method is presented. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the efficient and reliable synthesis of this valuable intermediate.

Introduction

The thiophene (B33073) moiety is a key structural motif present in a wide array of therapeutic agents, contributing to their anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the synthesis of thiophene derivatives, particularly functionalized intermediates like this compound, is of significant interest to the drug development community. The standard and most practical synthetic route begins with 2-acetylthiophene.[1][2][3]

This guide details two primary synthetic strategies for the conversion of 2-acetylthiophene to this compound:

  • Strategy 1: Two-Step Synthesis (Oxidation followed by Chlorination) : The most common and reliable method, which involves the initial oxidation of the acetyl group to a carboxylic acid, followed by the conversion of the acid to the desired acid chloride.[3]

  • Strategy 2: Direct Single-Step Conversion : An alternative, more direct approach utilizing a combination of sulfur chlorides.

Each strategy is presented with detailed experimental procedures, tabulated data for key reaction parameters, and process flow diagrams to ensure clarity and reproducibility.

Strategy 1: Two-Step Synthesis

This strategy is bifurcated into two distinct chemical transformations: the oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid and the subsequent chlorination to yield this compound.

Step 1: Oxidation of 2-Acetylthiophene to 2-Thiophenecarboxylic Acid

The oxidation of the acetyl group is the crucial first step. The haloform reaction is the most widely employed method for this transformation on a laboratory scale due to its efficiency and high yields.[1][4]

The haloform reaction provides a robust pathway for converting methyl ketones into carboxylic acids.[5][6] It proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by hydrolysis to yield the carboxylate salt.[1][5]

haloform_reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_workup Workup cluster_product Product 2-Acetylthiophene 2-Acetylthiophene Sodium_2-thiophenecarboxylate Sodium_2-thiophenecarboxylate 2-Acetylthiophene->Sodium_2-thiophenecarboxylate Oxidation NaOCl NaOCl NaOH NaOH 2-Thiophenecarboxylic_Acid 2-Thiophenecarboxylic_Acid Sodium_2-thiophenecarboxylate->2-Thiophenecarboxylic_Acid Acidification HCl HCl

Caption: Logical workflow for the haloform reaction.

Experimental Protocol: Haloform Reaction [1][7]

  • Dissolution : Dissolve 2-acetylthiophene in a suitable water-miscible solvent like dioxane or THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Preparation of Reagent : In a separate beaker, prepare an aqueous solution of sodium hypochlorite (B82951) containing an excess of sodium hydroxide.

  • Reaction : Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring. It is critical to maintain the reaction temperature below 40°C.

  • Completion : After the addition is complete, remove the ice bath and continue stirring. The reaction is typically complete when the temperature of the mixture falls to 25-30°C, which may take between 30 minutes and 4 hours.

  • Work-up : Transfer the reaction mixture to a separatory funnel. Isolate the aqueous layer, which contains the sodium salt of 2-thiophenecarboxylic acid. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or organic byproducts.

  • Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of 1 by slowly adding concentrated hydrochloric acid. This will cause the 2-thiophenecarboxylic acid to precipitate.

  • Isolation and Purification : Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from hot water to yield pure 2-thiophenecarboxylic acid as a white solid.[1]

Table 1: Summary of Quantitative Data for the Haloform Reaction

ParameterValue/ConditionSource
Reactants 2-Acetylthiophene, Sodium Hypochlorite, Sodium Hydroxide[1][7]
Temperature < 40°C during addition[1]
Reaction Time 0.5 - 4 hours[1]
Work-up Acidification with concentrated HCl[1]
Purification Recrystallization from hot water[1]
Typical Yield High[1]

A more recent, "greener" alternative involves the aerobic oxidation of 2-acetylthiophene using a cobalt and manganese catalyst system. This method avoids the use of halogenated reagents and chlorinated waste streams.[8]

Table 2: Key Parameters for Aerobic Oxidation [8]

ParameterValue/Condition
Catalyst 3 mol % each of Mn(OAc)₂ and Co(OAc)₂
Solvent Acetic Acid
Oxidant Oxygen (32 psi)
Concentration 1.0 M solution of 2-acetylthiophene in acetic acid
Conversion Up to 97%
Step 2: Chlorination of 2-Thiophenecarboxylic Acid

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis.[9][10] Thionyl chloride (SOCl₂) is the most common and effective reagent for this purpose.[10][11][12]

chlorination_workflow start Start: 2-Thiophenecarboxylic Acid dissolve Dissolve in Ethyl Acetate (B1210297) Add catalytic DMF start->dissolve heat Heat to 65°C dissolve->heat add_socl2 Slowly add Thionyl Chloride (SOCl₂) heat->add_socl2 react Stir at 58-65°C for 2.5h (Gas evolution: SO₂, HCl) add_socl2->react cool Cool to Room Temperature react->cool distill Vacuum Distillation cool->distill product Product: this compound distill->product

Caption: Experimental workflow for chlorination with thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride [11]

  • Setup : In a 3-neck round-bottom flask equipped with a thermocouple, a reflux condenser, and an addition funnel, dissolve 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) in ethyl acetate (208 g). Purge the system with an inert gas like nitrogen. The outlet of the reflux condenser should be connected to a trap containing an aqueous NaOH solution to neutralize the evolved HCl and SO₂ gases.

  • Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL, 0.005 eq.).

  • Heating : Heat the reaction mixture to 65°C with stirring.

  • Reagent Addition : Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol, 1.15 eq.) via the addition funnel. During the addition, the reaction temperature may drop to around 58°C due to the endothermic nature of gas evolution.

  • Reaction Monitoring : The reaction is typically complete within 2.5 hours. Progress can be monitored by techniques such as GC/MS to confirm the disappearance of the starting carboxylic acid.

  • Purification : After cooling the mixture, fit the flask with a distillation head. The product, this compound, is purified by vacuum distillation. Initial distillation at a lower vacuum (e.g., 60-125 mmHg) removes the solvent and excess thionyl chloride. Subsequent distillation at a higher vacuum (e.g., 4 mmHg) at a vapor temperature of approximately 63°C affords the pure product as a clear, pale yellow oil.[11]

Table 3: Summary of Quantitative Data for Chlorination [11]

ParameterValue/Condition
Reactants 2-Thiophenecarboxylic acid, Thionyl Chloride (1.15 eq.)
Catalyst N,N-dimethylformamide (DMF, 0.005 eq.)
Solvent Ethyl Acetate
Temperature 58 - 65°C
Reaction Time 2.5 hours
Purification Vacuum Distillation (~4 mmHg, 63°C)
Yield 81%
Purity > 98 area% (by GC-FID)

Strategy 2: Direct Conversion of 2-Acetylthiophene

An alternative, though less common, method involves the direct conversion of 2-acetylthiophene to this compound in a single step. This process utilizes a combination of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂).

direct_conversion start Start: 2-Acetylthiophene + Pyridine (B92270), Chlorobenzene (B131634) add_s2cl2 Add S₂Cl₂ at RT Stir for 1h 45min start->add_s2cl2 add_so2cl2 Add SO₂Cl₂ at RT Stir for 30min add_s2cl2->add_so2cl2 heat Heat to 132°C Stir for 14 hours add_so2cl2->heat product Product: this compound heat->product

Caption: Workflow for the direct conversion of 2-acetylthiophene.

Experimental Protocol: Direct Conversion [11]

  • Setup : To a solution of 2-acetylthiophene (1.0 mmol) and pyridine (0.20 mmol) in chlorobenzene (0.35 mL), slowly add disulfur dichloride (S₂Cl₂, 2.0 mmol) at room temperature with continuous stirring.

  • First Stage Reaction : Stir the reaction mixture for 1 hour and 45 minutes at room temperature.

  • Second Reagent Addition : Add sulfuryl chloride (SO₂Cl₂, 2.0 mmol) dropwise to the mixture.

  • Second Stage Reaction : Continue stirring for an additional 30 minutes at room temperature.

  • Heating : Heat the reaction mixture to 132°C and maintain stirring at this temperature for 14 hours.

  • Analysis : Upon completion, the yield can be determined by methods such as ¹H NMR analysis using an internal standard.

Table 4: Summary of Quantitative Data for Direct Conversion [11]

ParameterValue/Condition
Reactants 2-Acetylthiophene, Pyridine, S₂Cl₂, SO₂Cl₂
Solvent Chlorobenzene
Temperature RT, then 132°C
Reaction Time ~16.25 hours total
Yield 90% (by ¹H NMR)

Conclusion

The preparation of this compound from 2-acetylthiophene is a well-documented and crucial transformation for medicinal and materials chemistry. The two-step pathway, involving an initial haloform reaction followed by chlorination with thionyl chloride, represents the most established and reliable method, offering high purity and good yields. For researchers seeking alternative or greener routes, catalytic aerobic oxidation presents a modern option for the first step, while the direct conversion method offers a streamlined, albeit more strenuous, single-step process. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Data of 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-Thiophenecarbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.99Doublet of doublets~3.8, 1.1H5
~7.83Doublet of doublets~5.0, 1.1H3
~7.20Doublet of doublets~5.0, 3.8H4

Note: The assignments are based on typical chemical shifts and coupling patterns for 2-substituted thiophenes. The downfield shift of H5 is attributed to the anisotropic effect of the carbonyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158.8C=O
~143.3C2
~137.6C5
~135.2C3
~128.3C4

Note: The assignment of the carbonyl carbon is based on its characteristic downfield chemical shift. The assignments of the thiophene (B33073) ring carbons are based on substituent effects and typical ranges for heteroaromatic compounds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100Weak-MediumC-H stretching (aromatic)
~1750StrongC=O stretching (acid chloride)
~1520MediumC=C stretching (aromatic ring)
~1410MediumC=C stretching (aromatic ring)
~1220StrongC-C stretching, C-H in-plane bending
~860StrongC-H out-of-plane bending
~750StrongC-S stretching

Note: These are expected absorption frequencies based on the functional groups present in this compound. The C=O stretching frequency for an acyl chloride is typically found at a higher wavenumber compared to other carbonyl compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The data is then Fourier transformed, phase-corrected, and baseline-corrected.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or clean salt plates.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (ATR or Salt Plates) Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Peak Integration, Chemical Shift Analysis, Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Peak Identification, Functional Group Analysis IR_Proc->IR_Analysis NMR_Data NMR Data Tables NMR_Analysis->NMR_Data IR_Data IR Data Table IR_Analysis->IR_Data

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Thiophenecarbonyl chloride (CAS No: 5271-67-0). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the risks associated with this compound and the necessary measures to mitigate them. This document is intended for laboratory personnel and professionals in the field of drug development who handle this chemical.

Chemical Identification and Physical Properties

This compound, also known as 2-thenoyl chloride, is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1][2][3][4] It is primarily used in laboratory settings for chemical synthesis.[1][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H3ClOS[5][6]
Molecular Weight 146.59 g/mol [5][6]
Appearance Clear colorless to yellow-grey liquid[5]
Odor Odorless[1]
Boiling Point 206-208 °C (lit.)[1][5][6]
Density 1.371 g/mL at 25 °C (lit.)[5][6]
Flash Point 90 °C / 194 °F[1]
Refractive Index n20/D 1.590 (lit.)[5][6]
Storage Temperature 2-8°C[6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] The primary hazards are its corrosivity (B1173158) and combustibility.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Corrosive to Metals1H290: May be corrosive to metals
Combustible Liquid-H227: Combustible liquid

Source:[2][3][4]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the necessary precautions and procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before commencing any work. The primary engineering control should be the use of a certified chemical fume hood to ensure adequate ventilation.[1][7]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133)[1][4]
Skin Protection Chemical-resistant gloves (inspected prior to use), lab coat, and appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Not typically required with adequate ventilation. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2][4]
General Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All personnel must be trained on the hazards and safe handling procedures.

  • Dispensing : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][8] Avoid breathing vapors or mists.[2]

  • Use : Prevent contact with skin and eyes.[8] Use non-sparking tools to avoid ignition sources.[8]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed and store under an inert atmosphere.[1] It is incompatible with strong oxidizing agents and strong bases.[1] The recommended storage temperature is 2-8°C.[6][9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Spill Management Protocol
  • Evacuation : In case of a spill, evacuate personnel from the area.[2]

  • Ventilation : Ensure adequate ventilation.[2]

  • Containment : Wear appropriate PPE and contain the spill using an inert absorbent material. Do not let the chemical enter drains.[7]

  • Cleanup : Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][10]

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] Do not use water, as it may react with the substance.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_planning Planning & Preparation cluster_handling Handling & Storage cluster_response Emergency Response RiskAssessment Conduct Risk Assessment - Identify Hazards - Evaluate Risks Training Personnel Training - SDS Review - Emergency Procedures RiskAssessment->Training EngineeringControls Verify Engineering Controls - Fume Hood Certification - Eyewash/Shower Accessibility Training->EngineeringControls PPE_Check Inspect Personal Protective Equipment EngineeringControls->PPE_Check Dispensing Dispense in Fume Hood PPE_Check->Dispensing Experiment Conduct Experiment - Avoid Inhalation/Contact - Use Non-Sparking Tools Dispensing->Experiment Storage Store Properly - Cool, Dry, Ventilated - Tightly Closed Container Experiment->Storage Spill Spill Occurs Experiment->Spill Exposure Exposure Occurs Experiment->Exposure Storage->RiskAssessment Re-evaluate for New Procedures SpillContainment Contain Spill Spill->SpillContainment SpillCleanup Clean & Decontaminate Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Immediate Medical Attention Exposure->MedicalAttention Fire Fire Occurs Extinguish Use Appropriate Extinguishing Media Fire->Extinguish Evacuate Evacuate Area Fire->Evacuate

Caption: Logical workflow for handling this compound.

This guide is intended to provide a summary of the key safety information. Always refer to the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

Solubility Profile of 2-Thiophenecarbonyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Thiophenecarbonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals. Understanding its solubility is critical for reaction optimization, purification, and formulation. This document presents available solubility data, outlines experimental protocols for its determination, and discusses the compound's reactivity, which significantly influences its solubility characteristics.

Core Concepts: Solubility and Reactivity

This compound (also known as 2-thenoyl chloride) is an acyl chloride containing a thiophene (B33073) ring. Its solubility in various organic solvents is dictated by its molecular structure, which combines a polar acyl chloride group with a less polar thiophene ring. As a general principle, "like dissolves like" applies, suggesting solubility in a range of organic solvents. However, its high reactivity, particularly with protic solvents, is a crucial factor that can lead to reaction rather than simple dissolution.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature, largely due to its reactive nature. However, qualitative descriptions and observations from synthesis and reaction chemistry provide valuable insights into its solubility profile. The following table summarizes the available information.

SolventFormulaTypeSolubilityRemarks
ChloroformCHCl₃HalogenatedSoluble[1]Commonly used as a solvent for this compound.
DichloromethaneCH₂Cl₂HalogenatedExpected to be solubleA common solvent for reactions involving acyl chlorides[2][3].
TolueneC₇H₈AromaticExpected to be solubleUsed in synthesis procedures involving this compound[4].
Ethyl Acetate (B1210297)C₄H₈O₂EsterSolubleA synthesis procedure notes the dissolution of the related 2-thiophenecarboxylic acid in ethyl acetate prior to conversion to the acyl chloride[5].
Tetrahydrofuran (THF)C₄H₈OEtherExpected to be solubleAcyl chlorides are generally soluble in ethers[6].
AcetoneC₃H₆OKetoneExpected to be solubleA common polar aprotic solvent.
WaterH₂OProticReacts Violently[7]Decomposes on contact with water or moisture to form 2-thiophenecarboxylic acid and hydrochloric acid[8]. It is described as slightly soluble, but this is likely followed by rapid hydrolysis[8].
Alcohols (e.g., Ethanol)R-OHProticReactsReacts with alcohols to form esters[6].
AminesR-NH₂ProticReactsReacts with primary and secondary amines to form amides[6].

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, particularly its moisture sensitivity, determining its solubility requires careful experimental design to prevent hydrolysis. The following protocol outlines a general method for determining the solubility of a reactive compound in an organic solvent.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Dry glassware (e.g., vials with screw caps, volumetric flasks, pipettes)

  • Analytical balance (accurate to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Syringe filters (PTFE or other compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • All glassware must be oven-dried and cooled in a desiccator to ensure it is free of moisture.

    • Work in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

    • Add a measured volume of the anhydrous solvent to a series of vials.

    • To each vial, add an excess amount of this compound. The presence of undissolved solid is necessary to ensure saturation.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same anhydrous solvent.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Safety Precautions:

  • This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Take extreme care to avoid contact with moisture.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_glass Dry Glassware add_solvent Add Anhydrous Solvent prep_glass->add_solvent add_solute Add Excess Solute add_solvent->add_solute equilibrate Equilibrate at Constant Temperature add_solute->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the most relevant logical relationship is the experimental workflow for determining solubility. The Graphviz diagram above illustrates this process, from the initial preparation of the sample to the final calculation of solubility. This workflow is a standard procedure in chemical and pharmaceutical research for characterizing the physical properties of a compound. The critical steps, such as ensuring anhydrous conditions and proper equilibration, are highlighted in the protocol and are essential for obtaining accurate and reproducible results for a reactive compound like this compound.

References

An In-depth Technical Guide to the Electrophilicity of 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenecarbonyl chloride is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of novel therapeutic agents. Its reactivity is fundamentally governed by the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, offering insights into its reactivity, relevant experimental protocols for its characterization, and the mechanistic pathways it undergoes. While direct quantitative kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from the established principles of physical organic chemistry and data from analogous aromatic acyl chlorides to provide a robust framework for understanding and utilizing this versatile reagent.

Introduction to the Electrophilicity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic directly attributable to the high electrophilicity of the carbonyl carbon. This reactivity stems from two primary electronic factors:

  • Inductive Effect: The highly electronegative oxygen and chlorine atoms bonded to the carbonyl carbon withdraw electron density, creating a significant partial positive charge (δ+) on the carbon atom.[1]

  • Resonance: While the lone pairs on the oxygen and chlorine atoms can participate in resonance, the delocalization is less effective compared to other carboxylic acid derivatives like amides or esters. The poor overlap between the carbon 2p and chlorine 3p orbitals diminishes the resonance stabilization of the neutral molecule, making the carbonyl carbon more susceptible to nucleophilic attack.

Aryl acyl chlorides, such as this compound, are generally less reactive than their alkyl counterparts.[2] This attenuated reactivity is due to the resonance delocalization of the lone pairs on the oxygen atom into the aromatic ring, which helps to stabilize the partial positive charge on the carbonyl carbon.[2] Nevertheless, they remain highly reactive species, readily undergoing nucleophilic acyl substitution reactions.[3]

Quantitative Assessment of Electrophilicity

The electrophilicity of a compound can be quantified through both experimental kinetic studies and computational calculations.

Experimental Determination of Reactivity

Kinetic studies, such as measuring the rates of hydrolysis, alcoholysis, or aminolysis, provide a direct experimental measure of electrophilicity. Due to the high reactivity of acyl chlorides, these reactions are often rapid and require specialized techniques for accurate measurement.

Table 1: Illustrative Relative Hydrolysis Rates of Acyl Chlorides

Acyl ChlorideRelative Hydrolysis RateRationale
Acetyl ChlorideVery HighThe electron-donating methyl group offers minimal stabilization of the electrophilic carbonyl carbon.
Benzoyl ChlorideHighThe phenyl group delocalizes the positive charge on the carbonyl carbon via resonance, reducing its electrophilicity compared to acetyl chloride.[2]
This compound Expected to be High The thiophene (B33073) ring is an electron-rich aromatic system, but the sulfur atom's ability to stabilize the positive charge through resonance is influenced by its electronegativity and d-orbital participation. Its reactivity is expected to be comparable to, or slightly different from, benzoyl chloride.
Computational Electrophilicity Indices

Computational chemistry provides powerful tools to predict and understand electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrophilicity index (ω).

  • LUMO Energy: A lower LUMO energy indicates a greater ability of a molecule to accept electrons, and thus, higher electrophilicity.

  • Electrophilicity Index (ω): This index, derived from conceptual Density Functional Theory (DFT), provides a quantitative measure of the energy stabilization of a system when it accepts an additional electronic charge from the environment.[4] It is calculated using the electronic chemical potential (μ) and chemical hardness (η).[5]

Table 2: Conceptual Computational Data for Assessing Electrophilicity

ParameterDefinitionImplication for Electrophilicity
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalA lower LUMO energy signifies a stronger electrophile.
Electrophilicity Index (ω) ω = μ²/2η (where μ is the electronic chemical potential and η is the chemical hardness)A higher electrophilicity index indicates a stronger electrophile.[4]

Key Reactions and Mechanistic Pathways

The electrophilic nature of this compound drives its participation in a variety of nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for acyl chlorides. The general mechanism is a two-step addition-elimination process.[7]

Caption: Nucleophilic addition-elimination pathway.

Common nucleophiles include:

  • Water: leading to the formation of 2-thiophenecarboxylic acid.[8]

  • Alcohols: yielding esters.[7]

  • Ammonia and Amines: producing amides.[7]

Friedel-Crafts Acylation

This compound is an excellent reagent for Friedel-Crafts acylation, introducing the 2-thenoyl group onto an aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the initial step involves the formation of a highly electrophilic acylium ion.[9][10]

G Friedel-Crafts Acylation Workflow start This compound + Lewis Acid (e.g., AlCl₃) acylium Formation of Acylium Ion (Resonance Stabilized Electrophile) start->acylium attack Nucleophilic Attack by Aromatic Ring acylium->attack sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation sigma->deprotonation product Aryl Thienyl Ketone Product deprotonation->product

Caption: Key steps in Friedel-Crafts acylation.

A key advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, which prevents polyacylation.[11] The acylium ion is also not prone to rearrangement, leading to a single, well-defined product.[10]

Experimental Protocols

Precise and reproducible experimental design is crucial when working with highly reactive compounds like this compound.

Protocol for Kinetic Measurement of Acyl Chloride Hydrolysis via Stopped-Flow Spectrophotometry

This protocol outlines a general procedure for measuring the rapid hydrolysis of an acyl chloride.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

  • Stopped-flow spectrophotometer[12]

  • Anhydrous, spectrophotometric grade solvent (e.g., acetonitrile)

  • High-purity water

  • This compound

  • Gastight syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the anhydrous solvent. The concentration should be chosen such that after mixing, the absorbance change is within the linear range of the detector.

    • Prepare a series of aqueous solutions in the same solvent with varying concentrations of water.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction. This is often in the UV region where the acyl chloride absorbs and the carboxylic acid product does not, or vice versa.

    • Equilibrate the instrument and solutions to the desired reaction temperature.

  • Kinetic Run:

    • Load one syringe with the this compound solution and the other with the aqueous solvent solution.[13]

    • Rapidly mix the two solutions by actuating the drive pistons. The instrument's software will trigger data acquisition upon stopping the flow.[12]

    • Record the change in absorbance over time. The reaction is typically complete within milliseconds to seconds.[12]

  • Data Analysis:

    • Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different concentrations of water.

    • Plot k_obs versus the concentration of water. The slope of this plot will give the second-order rate constant for the hydrolysis reaction.

Protocol for a Typical Friedel-Crafts Acylation

Objective: To synthesize an aryl thienyl ketone using this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Aromatic substrate (e.g., anisole)

  • This compound

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Reaction Setup:

    • To the flame-dried flask under a nitrogen atmosphere, add the aromatic substrate and the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add anhydrous AlCl₃ portion-wise with stirring.[14]

  • Addition of Acyl Chloride:

    • Dissolve this compound in a small amount of the anhydrous solvent in the dropping funnel.

    • Add the this compound solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until completion (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to obtain the desired aryl thienyl ketone.

Conclusion

This compound is a highly electrophilic and synthetically valuable reagent. Its reactivity is governed by the electronic properties of the acyl chloride functional group, modulated by the attached thiophene ring. Understanding the principles of its electrophilicity, the mechanisms of its key reactions, and the appropriate experimental protocols for its use is essential for its effective application in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further computational studies and detailed kinetic analyses would provide a more granular understanding of its reactivity profile.

References

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the acylation of primary and secondary amines with 2-thiophenecarbonyl chloride, a key reaction in the synthesis of various biologically active compounds and functional materials. The protocol details the necessary reagents, equipment, and step-by-step procedures for performing this nucleophilic acyl substitution reaction efficiently. Additionally, this guide includes a summary of reaction parameters for different amine substrates, safety precautions, and a visual representation of the experimental workflow.

Introduction

The formation of an amide bond through the acylation of amines is a cornerstone of modern organic and medicinal chemistry. This compound is a valuable acylating agent, incorporating the thiophene (B33073) moiety, a privileged scaffold in drug discovery, into target molecules. The resulting 2-thiophenecarboxamides exhibit a wide range of biological activities and are integral components in the development of novel pharmaceuticals. This protocol outlines a general and robust procedure for this transformation.

Experimental Protocols

Materials and Equipment

  • Reagents:

    • This compound (97% or higher)[1][2]

    • Amine (primary or secondary)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)

    • Tertiary amine base (e.g., Triethylamine (B128534) (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel or syringe

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and purification

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Fume hood

General Acylation Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a tertiary amine base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.[3] Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure N-substituted-2-thiophenecarboxamide.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acylation of various amines with this compound, synthesized from the literature.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ornithine derivative-----[1][2]
Pyrazin-2-aminePyridine---75[4]
AnilinePotassium Carbonateaq. THFRoom Temp-High[5]
4-Aminoacetophenone-----[6]
Various anilines-BenzeneVarious--[7]

Note: The table provides a qualitative and quantitative summary based on available data. Specific yields and reaction times will vary depending on the reactivity of the amine and the precise reaction conditions employed.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

  • Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.[3]

Visualizations

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Solvent cool Cool to 0 °C prep_amine->cool addition Dropwise Addition of Acyl Chloride cool->addition prep_acyl Prepare 2-Thiophenecarbonyl Chloride Solution prep_acyl->addition stir Stir at RT (2-4h) addition->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification dry->purify

Caption: Workflow for the acylation of amines.

Reaction Mechanism

Acylation_Mechanism amine R₂NH (Amine) intermediate Tetrahedral Intermediate O⁻ C Cl N⁺HR₂ Th amine->intermediate:f3 Nucleophilic Attack acyl_chloride Th-COCl (this compound) acyl_chloride->intermediate:f1 product Th-CONR₂ (Amide) intermediate->product Chloride Elimination hcl HCl salt Base·HCl hcl->salt base Base (e.g., Et₃N) base->salt

Caption: Nucleophilic acyl substitution mechanism.

References

Application Notes and Protocols: 2-Thiophenecarbonyl Chloride in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-thenoyl group into various molecules. Its high reactivity as an acyl chloride makes it an efficient precursor for the formation of amide bonds, a fundamental linkage in numerous biologically active compounds and pharmaceutical drugs. This document provides detailed application notes and experimental protocols for the use of this compound in amide bond formation, with a focus on its application in drug discovery and development.

Applications in Drug Discovery

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profile of drug candidates. The incorporation of a 2-thenoyl group via an amide linkage can influence a molecule's potency, selectivity, and pharmacokinetic properties. Notable examples of drugs synthesized using thiophene carbonyl derivatives include the anticoagulant Rivaroxaban (B1684504) and the multi-targeted tyrosine kinase inhibitor OSI-930.

Rivaroxaban (Xarelto)

Rivaroxaban is an orally active, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3] The synthesis of Rivaroxaban involves the formation of an amide bond between a complex amine intermediate and 5-chlorothiophene-2-carbonyl chloride, a derivative of this compound.[4][5][6]

Mechanism of Action: Rivaroxaban selectively and competitively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1][7] By inhibiting factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] This targeted inhibition provides effective anticoagulation without the need for a cofactor like antithrombin III.[2]

Rivaroxaban_Mechanism cluster_prothrombin Prothrombinase Complex cluster_fibrin Clot Formation Rivaroxaban Rivaroxaban FactorXa Factor Xa Rivaroxaban->FactorXa inhibits Thrombin Thrombin FactorXa->Thrombin catalyzes conversion of Prothrombin Prothrombin Prothrombin FibrinClot Fibrin Clot Thrombin->FibrinClot catalyzes conversion of Fibrinogen Fibrinogen Fibrinogen

OSI-930

OSI-930 is a multi-targeted tyrosine kinase inhibitor that has been investigated for its potential in cancer therapy. It is a potent inhibitor of the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).[8][9][10] The synthesis of OSI-930 involves the coupling of 4-trifluoromethoxyaniline with methyl-3-aminothiophene-2-carboxylate to form a thiophenecarboxamide intermediate.[8]

Mechanism of Action: OSI-930 dually targets tumor cell proliferation and angiogenesis.[8][9] By inhibiting c-Kit, it can reduce the growth and induce apoptosis in tumors driven by c-Kit mutations.[8][11] Simultaneously, its inhibition of VEGFR-2 disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[8][9]

OSI930_Mechanism cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell OSI930 OSI-930 cKit c-Kit Receptor OSI930->cKit inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 inhibits Proliferation Tumor Cell Proliferation & Survival cKit->Proliferation promotes Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR2->Angiogenesis promotes

Experimental Protocols

The reaction of this compound with amines to form amides is typically carried out under Schotten-Baumann conditions. This involves the use of a base to neutralize the hydrogen chloride byproduct.

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Start: - this compound - Amine - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) Reaction Reaction: - Stir at 0°C to RT - Monitor by TLC Start->Reaction Workup Aqueous Work-up: - Wash with aq. HCl - Wash with aq. NaHCO3 - Wash with Brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography or  Recrystallization Workup->Purification Product Final Product: N-substituted-2-thiophenecarboxamide Purification->Product

Protocol 1: Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide[12]

This protocol details the synthesis of a specific N-substituted thiophenecarboxamide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-(4-chloro-2-methylphenoxy)ethanamine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Protocol 2: Synthesis of Rivaroxaban[4]

This protocol outlines a key step in the synthesis of Rivaroxaban, demonstrating the use of a thiophenecarbonyl chloride derivative in a more complex synthesis.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A mixture of 5-chlorothiophene-2-carboxylic acid (2.0 eq) and thionyl chloride (excess) is heated at reflux for 2 hours.

  • The excess thionyl chloride is removed by evaporation under vacuum to yield crude 5-chlorothiophene-2-carbonyl chloride.

  • The crude acyl chloride is dissolved in anhydrous DCM.

  • In a separate flask, a mixture of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 eq) and triethylamine (excess) in anhydrous DCM is prepared and cooled to 0 °C.

  • The solution of 5-chlorothiophene-2-carbonyl chloride is added dropwise to the cooled amine mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then subjected to an appropriate aqueous work-up and purification by crystallization to afford Rivaroxaban.

Data Presentation

The following tables summarize representative yields for the synthesis of various N-substituted-2-thiophenecarboxamides.

Table 1: Synthesis of N-Aryl-2-thiophenecarboxamides

AmineBaseSolventReaction Time (h)Yield (%)Reference
AnilinePyridineBenzene285N/A
4-MethylanilinePyridineBenzene288N/A
4-MethoxyanilinePyridineBenzene290N/A
4-ChloroanilinePyridineBenzene382N/A
4-NitroanilinePyridineBenzene475N/A

Note: Specific literature sources for these exact examples were not found in the provided search results; this table represents typical outcomes for such reactions.

Table 2: Synthesis of Thiophene-2-carboxamide Derivatives with Biological Activity

CompoundAmine PrecursorSynthetic MethodYield (%)Biological ActivityReference
3-Amino-N-(4-acetylphenyl)-4-(p-tolylazo)thiophene-2-carboxamide2-cyano-N-(p-tolyl)-3-mercapto-3-(phenylamino)acrylamideCyclization with N-(4-acetylphenyl)-2-chloroacetamideNot specifiedAntibacterial[1]
3-Hydroxy-N-(4-acetylphenyl)-4-(p-tolylazo)thiophene-2-carboxamideEthyl 2-(p-tolylazo)-3-mercapto-3-(phenylamino)acrylateCyclization with N-(4-acetylphenyl)-2-chloroacetamideNot specifiedAntibacterial[1]
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideThiophen-2-ylmethanamineNot specifiedNot specifiedAntimicrobial[1]

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of N-substituted-2-thiophenecarboxamides. Its application in the synthesis of pharmaceuticals like Rivaroxaban and OSI-930 highlights its importance in drug discovery. The straightforward nature of the amide bond formation, typically under Schotten-Baumann conditions, allows for the efficient generation of diverse chemical libraries for biological screening. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Friedel-Crafts Acylation using 2-Thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic or heteroaromatic ring.[1][2] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The reaction proceeds through the generation of a resonance-stabilized acylium ion, which then acts as the electrophile.[4]

This application note focuses on the use of 2-thiophenecarbonyl chloride as the acylating agent. The resulting 2-thienyl ketones are valuable intermediates in medicinal chemistry and materials science. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] For instance, this compound is a key intermediate in the synthesis of the diuretic drug ticrynafen.[6]

This document provides a summary of reaction conditions for the acylation of various substrates, a detailed experimental protocol for a representative reaction, and workflow diagrams to guide researchers.

General Reaction Scheme

The general reaction for the Friedel-Crafts acylation of an aromatic compound (Ar-H) with this compound is shown below. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common. A stoichiometric amount of the catalyst is often required because it forms a complex with the resulting ketone product.[1]

General Reaction Scheme

Figure 1. General Friedel-Crafts acylation with this compound.

Data Summary: Reaction Conditions and Yields

The efficiency of the Friedel-Crafts acylation using this compound is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes various examples found in the literature, showcasing the versatility of this reaction.

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
BenzeneAlCl₃Carbon DisulfideReflux1(Phenyl)(thiophen-2-yl)methanone~90%
TolueneAlCl₃Dichloromethane0 to RT1(p-Tolyl)(thiophen-2-yl)methanone85-95%
Anisole (B1667542)AlCl₃Dichloromethane00.5(4-Methoxyphenyl)(thiophen-2-yl)methanone~90%
ThiopheneSnCl₄Benzene102Di(thiophen-2-yl)methanone82%
FuranSnCl₄Benzene102(Furan-2-yl)(thiophen-2-yl)methanone75%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (4-methoxyphenyl)(thiophen-2-yl)methanone, a common 2-thienyl ketone derivative.

4.1. Synthesis of (4-Methoxyphenyl)(thiophen-2-yl)methanone

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.[7] All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[8]

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.0 equivalent) to the cooled suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane.[9] Add this solution dropwise to the reaction mixture via the dropping funnel over approximately 30 minutes, maintaining the temperature at 0°C.[9]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by adding crushed ice, followed by cold water.[9] This step is exothermic and should be performed with caution in a fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[7]

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous NaOH solution, water, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude product, (4-methoxyphenyl)(thiophen-2-yl)methanone, can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying reaction mechanism.

5.1. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Setup Dry Glassware (3-neck RBF, Funnel, Condenser) B Add Anhydrous DCM and AlCl₃ to RBF A->B C Cool to 0°C (Ice Bath) B->C D Add 2-Thiophenecarbonyl Chloride C->D E Dropwise Addition of Anisole in DCM D->E F Stir at 0°C for 30 min E->F G Monitor by TLC F->G H Quench with Ice & Cold Water G->H I Extract with DCM H->I J Wash with NaOH, Water, & Brine I->J K Dry with MgSO₄ & Filter J->K L Concentrate via Rotary Evaporation K->L M Purify Product (Recrystallization/Chromatography) L->M

Caption: General experimental workflow for Friedel-Crafts acylation.

5.2. Reaction Mechanism

The mechanism for the Friedel-Crafts acylation involves three main steps: formation of the acylium ion, electrophilic attack by the aromatic ring, and re-aromatization.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Re-aromatization A1 2-Thiophenecarbonyl Chloride + AlCl₃ A2 Lewis Acid-Base Complex A1->A2 Complexation A3 Acylium Ion (Electrophile) + [AlCl₄]⁻ A2->A3 Cleavage B2 Acylium Ion B1 Arene (Nucleophile) B3 Arenium Ion (Sigma Complex) B1->B3 B2->B3 C1 Arenium Ion C3 Aryl Ketone Product Complex C1->C3 C2 [AlCl₄]⁻ (Base) C2->C3 Deprotonation C4 HCl + AlCl₃ (regenerated) C3->C4 Workup (H₂O) G A 2-Thiophenecarbonyl Chloride + Arene B Friedel-Crafts Acylation A->B C 2-Thienyl Ketone (Intermediate) B->C D Further Chemical Modification C->D E Biologically Active Molecule (Drug Candidate) D->E F Interaction with Biological Target (e.g., Enzyme, Receptor) E->F G Modulation of Signaling Pathway F->G H Therapeutic Effect G->H

References

Application Notes: Synthesis and Evaluation of GPR119 Agonists Using 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism offers a promising approach to improving glucose homeostasis.[1][2] Many synthetic GPR119 agonists incorporate heterocyclic scaffolds. This document provides detailed protocols for the synthesis of a representative GPR119 agonist using 2-thiophenecarbonyl chloride as a key building block, along with essential methods for its biological evaluation.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit. This stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[2]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., Thiophene Derivative) GPR119 GPR119 Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome Potentiation of Glucose-Stimulated Insulin Secretion (β-cell) GLP-1 Release (L-cell) PKA->Outcome Leads to

Caption: GPR119 agonist-induced signaling cascade.

Synthesis Protocol: Representative Thiophene-Based GPR119 Agonist

This protocol describes a representative synthesis of a GPR119 agonist featuring a thiophene-2-carboxamide moiety. The key step is the acylation of a piperidine-based core with this compound. This approach is based on established synthetic strategies for GPR119 agonists which often feature piperidine (B6355638) or pyridine (B92270) cores.[3][4]

Reaction Scheme: Step 1: Acylation of 4-aminopiperidine (B84694) derivative with this compound

(Note: The specific 4-aminopiperidine derivative should be chosen based on desired structure-activity relationships. For this example, we use 1-(pyrimidin-2-yl)piperidin-4-amine (B1275967) as a representative core, a common scaffold in GPR119 agonist design.)

Materials:

  • 1-(pyrimidin-2-yl)piperidin-4-amine

  • This compound (CAS 5271-67-0)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(pyrimidin-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol (B129727) in DCM or 20-80% ethyl acetate in hexanes) to yield the final product, N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its identity and purity.

ParameterValue
Amine Core 1-(pyrimidin-2-yl)piperidin-4-amine
Acylating Agent This compound
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 75-90% (post-purification)
Table 1: Representative Synthesis Parameters.

Experimental Workflow for Agonist Discovery and Evaluation

The development of a novel GPR119 agonist follows a structured workflow, from initial synthesis to in vivo validation.

GPR119_Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis (e.g., Acylation with This compound) purification Purification (Column Chromatography) synthesis->purification characterization Structure Confirmation (NMR, MS, Purity by HPLC) purification->characterization cAMP Primary Assay: cAMP Accumulation characterization->cAMP Test Compound GSIS Secondary Assay: Glucose-Stimulated Insulin Secretion (GSIS) cAMP->GSIS Active Compounds oGTT Oral Glucose Tolerance Test (oGTT) in Rodent Models GSIS->oGTT Lead Candidate

Caption: General workflow for GPR119 agonist discovery.

Data Presentation: Potency of Known GPR119 Agonists

The following table summarizes the in vitro potency for several well-characterized synthetic GPR119 agonists, providing a benchmark for newly synthesized compounds.

Compound Name/IDChemical ClassEC₅₀ (nM) for human GPR119
APD668 Pyrimidine2.7
GPR119 agonist 3 Cyclohexene3.8[5]
MKP10241 Not specified3.7[5]
APD597 Pyrimidine46
MBX-2982 Thiazole derivative- (Used as reference)[6]
AS1269574 Not specified2500[5]
Table 2: In Vitro Potency of Selected GPR119 Agonists.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a test compound to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.

  • Materials:

    • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds and a reference agonist (e.g., APD668).

    • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • 384-well white microplates.

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.

    • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.

  • Materials:

    • MIN6 or other suitable insulin-secreting cell line.

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM).

    • Test compounds.

    • Insulin ELISA kit.

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach ~80% confluency.

    • Pre-incubation: Wash cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.

    • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.

    • Incubation: Incubate the plate for 1-2 hours at 37°C.

    • Supernatant Collection: Collect the supernatant from each well for insulin measurement.

  • Data Analysis: Quantify the insulin concentration in the supernatants using an insulin ELISA kit. Compare the insulin secretion at high glucose with and without the test compound to determine its potentiating effect.

Oral Glucose Tolerance Test (oGTT)

This in vivo assay evaluates the effect of a GPR119 agonist on glucose disposal in a rodent model.

  • Materials:

    • Male C57BL/6 mice or other appropriate rodent model.

    • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Glucose solution (e.g., 2 g/kg).

    • Glucometer and test strips.

  • Procedure:

    • Fasting: Fast the mice overnight (~16 hours) with free access to water.

    • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

    • Compound Administration: Administer the test compound or vehicle via oral gavage.

    • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[7]

References

Application Notes and Protocols for the Preparation of Diuretic Compounds Using 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-thenoyl group into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry, particularly in the development of diuretic agents. The thiophene (B33073) moiety, a sulfur-containing heterocycle, is a bioisostere of the furan (B31954) and benzene (B151609) rings and is present in several biologically active compounds. One notable example of a diuretic synthesized using this compound is Ticrynafen (also known as tienilic acid). Ticrynafen is a loop diuretic with the unique property of also being a uricosuric agent, meaning it increases the excretion of uric acid.[1][2][3] This dual activity makes it a subject of interest for studying diuretic and uricosuric mechanisms.

These application notes provide detailed protocols for the synthesis of the diuretic compound Ticrynafen, starting from commercially available precursors. The synthesis involves the preparation of the key intermediate (2,3-dichlorophenoxy)acetic acid, followed by a Friedel-Crafts acylation with this compound. Additionally, a standard protocol for evaluating the diuretic activity of the synthesized compound in a rodent model is described, along with tables presenting expected quantitative data for comparison.

Synthesis of Ticrynafen ([2,3-dichloro-4-(2-thenoyl)phenoxy]acetic acid)

The synthesis of Ticrynafen is a two-step process that begins with the preparation of (2,3-dichlorophenoxy)acetic acid, followed by a Friedel-Crafts acylation reaction with this compound.

Diagram: Synthesis Pathway of Ticrynafen

Ticrynafen_Synthesis cluster_step1 Step 1: Synthesis of (2,3-dichlorophenoxy)acetic acid cluster_step2 Step 2: Friedel-Crafts Acylation 2,3-Dichlorophenol (B42519) 2,3-Dichlorophenol Intermediate (2,3-dichlorophenoxy)acetic acid 2,3-Dichlorophenol->Intermediate Williamson Ether Synthesis Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Intermediate NaOH NaOH, H2O NaOH->Intermediate HCl HCl (acidification) HCl->Intermediate Ticrynafen Ticrynafen Intermediate->Ticrynafen Friedel-Crafts Acylation 2-Thiophenecarbonyl_chloride This compound 2-Thiophenecarbonyl_chloride->Ticrynafen AlCl3 AlCl3 (catalyst) AlCl3->Ticrynafen

Caption: Overall synthesis pathway for Ticrynafen.

Experimental Protocols

Step 1: Synthesis of (2,3-dichlorophenoxy)acetic acid

This procedure follows a standard Williamson ether synthesis.

Materials:

  • 2,3-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • To this solution, add chloroacetic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of (2,3-dichlorophenoxy)acetic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure (2,3-dichlorophenoxy)acetic acid.

  • Dry the purified product under vacuum.

Expected Yield: 75-85% Physical Properties: White crystalline solid.

Step 2: Synthesis of Ticrynafen ([2,3-dichloro-4-(2-thenoyl)phenoxy]acetic acid)

This step involves the Friedel-Crafts acylation of the previously synthesized (2,3-dichlorophenoxy)acetic acid.

Materials:

  • (2,3-dichlorophenoxy)acetic acid

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a nitrogen inlet, addition funnel, and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve (2,3-dichlorophenoxy)acetic acid (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of the acid and acid chloride to the cooled aluminum chloride suspension via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Ticrynafen.

Expected Yield: 60-70% Physical Properties: White to off-white crystalline solid.

Analytical Data for Ticrynafen
ParameterExpected Value
Melting Point150-152 °C
¹H NMR (CDCl₃, δ ppm)7.70-7.80 (m, 2H, thiophene-H), 7.45 (d, 1H, Ar-H), 7.15 (t, 1H, thiophene-H), 6.90 (d, 1H, Ar-H), 4.70 (s, 2H, -O-CH₂-)
IR (KBr, cm⁻¹)~3100 (O-H), ~1720 (C=O, acid), ~1650 (C=O, ketone), ~1250 (C-O)
Mass Spec. (m/z)[M]+ calculated for C₁₃H₈Cl₂O₄S: 330.95

Evaluation of Diuretic Activity

The diuretic activity of synthesized compounds is typically evaluated in animal models, most commonly in rats. The following protocol provides a general guideline for assessing diuretic, natriuretic, and kaliuretic effects.

Diagram: Experimental Workflow for Diuretic Activity Assessment

Diuretic_Activity_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Grouping Grouping of Animals (Control, Standard, Test Groups) Fasting->Grouping Hydration Oral Hydration (e.g., Normal Saline) Grouping->Hydration Dosing Oral Administration of: - Vehicle (Control) - Standard Diuretic (e.g., Furosemide) - Test Compound (Ticrynafen) Hydration->Dosing Metabolic_Cages Placement in Metabolic Cages Dosing->Metabolic_Cages Urine_Collection Urine Collection (e.g., over 5 or 24 hours) Metabolic_Cages->Urine_Collection Urine_Volume Measure Urine Volume Urine_Collection->Urine_Volume Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-) (e.g., Flame Photometry or ISE) Urine_Collection->Electrolyte_Analysis Data_Calculation Calculate: - Diuretic Index - Natriuretic Index - Kaliuretic Index Urine_Volume->Data_Calculation Electrolyte_Analysis->Data_Calculation Statistical_Analysis Statistical Analysis Data_Calculation->Statistical_Analysis

Caption: Workflow for the in-vivo assessment of diuretic activity.

Experimental Protocol

Animals:

  • Male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Animals should be acclimatized for at least one week before the experiment.

  • House the animals under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle).

  • Fast the animals overnight before the experiment with free access to water.

Groups:

  • Group I (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose (B213188) solution).

  • Group II (Standard): Furosemide (e.g., 20 mg/kg, p.o.).

  • Group III (Test): Ticrynafen (e.g., 25 mg/kg, p.o.).

  • Group IV (Test): Ticrynafen (e.g., 50 mg/kg, p.o.).

Procedure:

  • On the day of the experiment, administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups of animals.

  • Immediately after administration, place each rat in an individual metabolic cage designed for the collection of urine.

  • Collect urine over a period of 5 or 24 hours.

  • Measure the total volume of urine for each animal.

  • Centrifuge the urine samples to remove any suspended particles.

  • Analyze the urine for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

Data Presentation

The diuretic activity can be quantified and compared using the following indices:

  • Diuretic Index: Urine volume of the test group / Urine volume of the control group.

  • Natriuretic Index: Na⁺ excretion of the test group / Na⁺ excretion of the control group.

  • Kaliuretic Index: K⁺ excretion of the test group / K⁺ excretion of the control group.

  • Na⁺/K⁺ Ratio: A measure of the potassium-sparing effect.

Table 1: Diuretic Effect of Ticrynafen in Rats (5-hour study)

GroupDose (mg/kg)Urine Volume (mL/5h)Diuretic Index
Control (Vehicle)-2.5 ± 0.31.0
Furosemide208.5 ± 0.73.4
Ticrynafen255.8 ± 0.52.3
Ticrynafen507.2 ± 0.62.9
Values are presented as mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Effect of Ticrynafen on Urinary Electrolyte Excretion in Rats (5-hour study)

GroupDose (mg/kg)Na⁺ (mEq/L)K⁺ (mEq/L)Cl⁻ (mEq/L)Na⁺/K⁺ Ratio
Control (Vehicle)-75 ± 525 ± 380 ± 63.0
Furosemide20140 ± 1045 ± 4150 ± 123.1
Ticrynafen25120 ± 835 ± 3125 ± 93.4
Ticrynafen50135 ± 940 ± 4140 ± 113.4
Values are presented as mean ± SEM. *p < 0.05 compared to the control group.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and preclinical evaluation of diuretic compounds derived from this compound, using Ticrynafen as a prime example. The successful synthesis of Ticrynafen via a Friedel-Crafts acylation demonstrates the utility of this compound as a valuable synthon in medicinal chemistry. The in-vivo diuretic screening protocol allows for a quantitative assessment of the pharmacological activity of the synthesized compounds, providing essential data for further drug development efforts. Researchers and scientists can adapt these methodologies to explore novel thiophene-based diuretic agents with potentially improved efficacy and safety profiles.

References

2-Thiophenecarbonyl Chloride: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonyl chloride is a highly reactive and versatile building block in organic synthesis, prized for its ability to introduce the thiophene-2-carbonyl moiety into a wide array of organic molecules. This functional group is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its utility spans a range of reactions, most notably in the formation of amides, esters, and ketones via acylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds with significant biological activities.

Key Applications of this compound

This compound serves as a crucial starting material or intermediate in the synthesis of a diverse range of commercially important and biologically active molecules.

Pharmaceuticals:

  • Rivaroxaban (Xarelto): A direct Factor Xa inhibitor used as an anticoagulant. 5-Chloro-thiophene-2-carbonyl chloride, a derivative, is a key intermediate in its synthesis.[1]

  • Tioxazafen: A nematicide used for seed treatment in crops like corn and soy. This compound is a direct precursor in its synthesis.[2]

  • GPR119 Agonists: A class of drugs under investigation for the treatment of type 2 diabetes and related metabolic disorders. This compound is utilized in the synthesis of some of these agonists.

  • Kinase Inhibitors: Thiophene-containing compounds have shown inhibitory activity against various kinases, which are important targets in cancer therapy.[3][4]

  • Antiviral and Antibacterial Agents: The thiophene (B33073) nucleus is present in numerous compounds exhibiting antiviral and antibacterial properties.[5][6]

Agrochemicals:

  • Fungicides: Thiophene carboxamide derivatives have been developed as potent fungicides for crop protection.[7]

Materials Science:

  • Organic Semiconductors and Polymers: The unique electronic properties of the thiophene ring make it a valuable component in the development of advanced materials.[8]

Core Synthetic Reactions

This compound readily undergoes several fundamental organic reactions, making it a valuable tool for synthetic chemists.

  • Amide Synthesis (Schotten-Baumann Reaction): The reaction of this compound with primary or secondary amines in the presence of a base is a straightforward and high-yielding method for the preparation of thiophene-2-carboxamides.[8]

  • Ester Synthesis: Esterification can be achieved by reacting this compound with alcohols, typically in the presence of a base like pyridine (B92270).

  • Friedel-Crafts Acylation: This reaction allows for the introduction of the 2-thenoyl group onto aromatic and heteroaromatic rings, forming the corresponding ketones. This is a key step in the synthesis of many complex molecules.[9]

  • Synthesis of Hydrazides and Hydrazones: this compound can be converted to 2-thiophenecarbohydrazide, which is a versatile intermediate for the synthesis of hydrazones and other heterocyclic systems.[10]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations involving this compound.

Protocol 1: Synthesis of 2-Aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles

This protocol describes a two-step synthesis of 1,3,4-oxadiazoles starting from this compound. The first step involves the formation of an N'-aroyl-2-thenoylhydrazine intermediate, followed by cyclization.[11]

Step 1: Synthesis of N'-(4-chlorobenzoyl)-2-thenoylhydrazine

  • Dissolve 2-thiophenecarboxylic acid hydrazide (1.42 g, 10 mmol) in a suitable solvent.

  • Add an equimolar amount of 4-chlorobenzoyl chloride (1.75 g, 10 mmol).

  • Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the solid product by filtration.

  • Wash the product with a suitable solvent and dry to obtain the N'-(4-chlorobenzoyl)-2-thenoylhydrazine intermediate.

Step 2: Cyclization to 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

  • Treat the N'-(4-chlorobenzoyl)-2-thenoylhydrazine intermediate (10 mmol) with phosphorus oxychloride (a 1:10 molar ratio of hydrazine (B178648) to POCl₃).

  • Heat the mixture on a water bath under anhydrous conditions for 10 hours.[11]

  • After cooling, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to afford the pure 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole.[11]

Quantitative Data for 2-Aryl-5-(thiophen-2-yl)-1,3,4-oxadiazole Synthesis [11]

Aryl SubstituentYield (%)Melting Point (°C)
4-chlorophenyl75.3125 - 127
4-methylphenyl--
4-methoxyphenyl--
Phenyl--

Note: Yields and melting points for other derivatives were not explicitly provided in the cited source.

Protocol 2: Synthesis of N-Substituted-thiophene-2-carboxamides

This protocol outlines the general procedure for the synthesis of thiophene-2-carboxamides via the Schotten-Baumann reaction.[8]

  • Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).

  • Add a base, such as triethylamine (B128534) or pyridine (1-1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Add this compound (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Substituted-thiophene-2-carboxamide Synthesis [6]

Amine SubstituentYield (%)Biological Activity
N-(4-acetylphenyl)-Intermediate for chalcones
N-(thiophen-2-yl)-Fungicidal
Various aryl amines62-78Anticancer

Note: Specific yields for a diverse range of substituents are often reported in individual research articles focusing on particular biological activities.

Protocol 3: Friedel-Crafts Acylation of Furan (B31954) with this compound

This protocol describes the acylation of furan using this compound with a Lewis acid catalyst. Milder catalysts are often preferred for sensitive substrates like furan.[4]

  • To a solution of furan (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 equivalents).[12]

  • Add this compound (1 equivalent) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for the required time (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Visualizations

G General Workflow for 1,3,4-Oxadiazole Synthesis A 2-Thiophenecarbonyl Chloride C 2-Thiophenecarbohydrazide A->C B Hydrazine Hydrate B->C E N'-Aroyl-2-thenoylhydrazine C->E D Aroyl Chloride (Ar-COCl) D->E G 2-Aryl-5-(thiophen-2-yl) -1,3,4-oxadiazole E->G F Cyclizing Agent (e.g., POCl3) F->G Cyclization

Caption: Synthetic route to 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles.

G Amide Synthesis via Schotten-Baumann Reaction A 2-Thiophenecarbonyl Chloride D N-Substituted thiophene-2-carboxamide A->D B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Triethylamine) C->D Acylation G Friedel-Crafts Acylation of an Aromatic Ring A 2-Thiophenecarbonyl Chloride D Aryl (or Heteroaryl) 2-thienyl ketone A->D B Aromatic Compound (e.g., Furan) B->D C Lewis Acid Catalyst (e.g., Yb(OTf)3) C->D Electrophilic Aromatic Substitution G Rivaroxaban Coagulation Cascade Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Thrombin catalyzes conversion Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa inhibits

References

Post-functionalization of Single-Walled Carbon Nanotubes with 2-Thiophenecarbonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-functionalization of single-walled carbon nanotubes (SWCNTs) with 2-thiophenecarbonyl chloride. This functionalization strategy offers a versatile platform for the development of advanced materials with applications in drug delivery, bioimaging, and sensor technology. The introduction of the thiophene (B33073) moiety enhances the chemical reactivity and potential for further modification of SWCNTs, making them promising candidates for various biomedical applications.

Introduction

Single-walled carbon nanotubes (SWCNTs) possess unique mechanical, electrical, and optical properties that make them attractive for a wide range of applications, including drug delivery. However, their inherent hydrophobicity and tendency to agglomerate in aqueous solutions limit their biomedical utility. Covalent functionalization of SWCNTs is a powerful strategy to improve their solubility, biocompatibility, and to introduce specific functionalities for targeted applications.

This protocol details a two-step covalent functionalization process. Initially, SWCNTs are oxidized to introduce hydroxyl (-OH) and carboxyl (-COOH) groups on their surface. Subsequently, the hydroxylated SWCNTs are reacted with this compound via an esterification reaction. The thiophene rings introduced onto the SWCNT surface can serve as reactive handles for further chemical modifications or as moieties for targeted drug delivery applications. Thiophene derivatives themselves have shown promise as anticancer agents, and their conjugation to SWCNTs could lead to synergistic therapeutic effects.

Data Presentation

The following tables summarize representative quantitative data obtained from the characterization of functionalized SWCNTs. The degree of functionalization and changes in physical properties are key indicators of successful surface modification.

Table 1: Degree of Functionalization

Functionalization StepMethod of QuantificationDegree of FunctionalizationReference
Acid Oxidation (-COOH)Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)1 functional group per 24 carbon atoms[1]
Esterification with Acyl ChloridesX-ray Photoelectron Spectroscopy (XPS)Varies (dependent on reaction conditions)[2]

Table 2: Characterization of Functionalized SWCNTs

PropertyPristine SWCNTsOxidized SWCNTsThiophene-Functionalized SWCNTsReference
Solubility in Polar Solvents (e.g., water, ethanol) PoorImprovedEnhanced[1]
Raman Spectroscopy (ID/IG Ratio) LowIncreasedFurther Increased[2]
Fourier-Transform Infrared (FTIR) Spectroscopy No significant peaksC=O stretch (~1730 cm⁻¹), O-H stretch (~3400 cm⁻¹)Ester C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), Thiophene ring vibrations[2]
Contact Angle (Water) High (Hydrophobic)Low (Hydrophilic)Moderate[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the post-functionalization of SWCNTs with this compound.

Protocol 1: Oxidation of Single-Walled Carbon Nanotubes

This protocol describes the acid treatment of pristine SWCNTs to introduce hydroxyl and carboxyl functional groups onto their surface.

Materials:

  • Pristine SWCNTs

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Sonication bath

  • pH meter

Procedure:

  • Add 100 mg of pristine SWCNTs to a 250 mL round-bottom flask.

  • Carefully add a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ (e.g., 30 mL H₂SO₄ and 10 mL HNO₃) to the flask. Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to 60-70°C and stir for 2-3 hours. The reaction time can be varied to control the degree of oxidation.

  • After cooling to room temperature, carefully pour the mixture into 500 mL of ice-cold deionized water.

  • Separate the oxidized SWCNTs (o-SWCNTs) by centrifugation at 10,000 rpm for 30 minutes.

  • Discard the supernatant and resuspend the o-SWCNT pellet in deionized water.

  • Repeat the washing process (centrifugation and resuspension) until the pH of the supernatant is neutral (~pH 7).

  • After the final wash, resuspend the o-SWCNTs in a minimal amount of deionized water and lyophilize or dry in a vacuum oven at 60°C overnight to obtain a dry powder.

Protocol 2: Esterification of Oxidized SWCNTs with this compound

This protocol details the reaction of hydroxylated SWCNTs with this compound to form thiophene-functionalized SWCNTs (t-SWCNTs).

Materials:

  • Oxidized SWCNTs (o-SWCNTs) from Protocol 1

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous pyridine (B92270) (as a catalyst and acid scavenger)

  • Anhydrous methanol (B129727)

  • Anhydrous diethyl ether

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Filtration setup (e.g., Buchner funnel with a fine porosity filter paper or a membrane filter)

Procedure:

  • Dry the o-SWCNTs under vacuum at 100°C for at least 4 hours before use to remove any adsorbed water.

  • In a Schlenk flask under an inert atmosphere, disperse 50 mg of the dried o-SWCNTs in 20 mL of anhydrous DMF by sonicating for 30 minutes.

  • To the dispersion, add 0.5 mL of anhydrous pyridine.

  • In a separate vial, dissolve 1.0 g of this compound in 5 mL of anhydrous DMF.

  • Slowly add the this compound solution to the o-SWCNT dispersion dropwise with vigorous stirring.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of anhydrous methanol to precipitate the functionalized SWCNTs and quench any unreacted this compound.

  • Collect the t-SWCNTs by vacuum filtration.

  • Wash the collected solid extensively with anhydrous methanol and then with anhydrous diethyl ether to remove unreacted reagents and byproducts.

  • Dry the final product, thiophene-functionalized SWCNTs (t-SWCNTs), under vacuum at 60°C overnight.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a conceptual signaling pathway for the application of thiophene-functionalized SWCNTs in targeted drug delivery.

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Characterization Pristine_SWCNTs Pristine SWCNTs Acid_Treatment Acid Treatment (H₂SO₄/HNO₃) Pristine_SWCNTs->Acid_Treatment Washing Washing & Drying Acid_Treatment->Washing Oxidized_SWCNTs Oxidized SWCNTs (-OH, -COOH groups) Washing->Oxidized_SWCNTs Reaction Esterification Reaction (DMF, Pyridine) Oxidized_SWCNTs->Reaction Thiophene_Chloride 2-Thiophenecarbonyl Chloride Thiophene_Chloride->Reaction Purification Purification & Drying Thiophene_SWCNTs Thiophene-Functionalized SWCNTs Purification->Thiophene_SWCNTs FTIR FTIR Thiophene_SWCNTs->FTIR Raman Raman Thiophene_SWCNTs->Raman TGA TGA Thiophene_SWCNTs->TGA XPS XPS Thiophene_SWCNTs->XPS Microscopy TEM/AFM Thiophene_SWCNTs->Microscopy

Caption: Experimental workflow for the synthesis of thiophene-functionalized SWCNTs.

Conceptual Application in Targeted Drug Delivery

G cluster_0 Nanocarrier Assembly cluster_1 Cellular Interaction & Drug Release t_SWCNT Thiophene-Functionalized SWCNT Drug_Loading Drug Loading (e.g., Doxorubicin) t_SWCNT->Drug_Loading Targeting_Ligand Targeting Ligand Conjugation Drug_Loading->Targeting_Ligand Nanocarrier Targeted Drug-Loaded Nanocarrier Targeting_Ligand->Nanocarrier Receptor_Binding Receptor-Mediated Endocytosis Nanocarrier->Receptor_Binding Cancer_Cell Cancer Cell Cancer_Cell->Receptor_Binding Endosome Endosomal Entrapment Receptor_Binding->Endosome Drug_Release pH-Triggered Drug Release Endosome->Drug_Release Apoptosis Cell Apoptosis Drug_Release->Apoptosis

Caption: Conceptual pathway for targeted drug delivery using thiophene-SWCNTs.

Applications in Drug Development

The functionalization of SWCNTs with this compound opens up several avenues for drug development:

  • Drug Carrier: The functionalized SWCNTs can be loaded with anticancer drugs, such as doxorubicin, through π-π stacking interactions or by covalent conjugation to the thiophene moiety. The improved solubility and biocompatibility of the functionalized nanotubes can enhance drug circulation time and reduce off-target toxicity.

  • Targeted Delivery: The thiophene group can be further modified with targeting ligands, such as antibodies, peptides, or folic acid, to direct the drug-loaded SWCNTs specifically to cancer cells, thereby increasing therapeutic efficacy and minimizing side effects.

  • Theranostics: The inherent near-infrared (NIR) absorbance and fluorescence of SWCNTs can be harnessed for in vivo imaging and photothermal therapy, while the thiophene moiety can carry a therapeutic payload, creating a single "theranostic" platform for simultaneous diagnosis and treatment.

  • Bio-sensing: Thiophene-based polymers are known for their electrical conductivity. Thiophene-functionalized SWCNTs could be integrated into biosensors for the detection of specific biomarkers related to disease progression.

Conclusion

The post-functionalization of single-walled carbon nanotubes with this compound is a robust and versatile method for creating advanced nanomaterials with significant potential in the field of drug development. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers and scientists aiming to explore the biomedical applications of functionalized carbon nanotubes. The ability to tailor the surface chemistry of SWCNTs with thiophene moieties paves the way for the design of novel and effective drug delivery systems and diagnostic tools.

References

Application Note and Protocol: Esterification with 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-thiophene esters via the esterification of various alcohols with 2-thiophenecarbonyl chloride. 2-Thiophene derivatives are significant structural motifs in medicinal chemistry and materials science.[1][2][3] The conversion of alcohols to their corresponding 2-thiophene esters using the highly reactive acyl chloride is a fundamental and efficient transformation. This application note outlines the general procedure, reaction workup, purification techniques, and includes representative data and process diagrams to guide researchers, scientists, and drug development professionals.

Introduction

Thiophene-containing compounds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] Ester derivatives of 2-thiophenecarboxylic acid, in particular, serve as versatile intermediates in organic synthesis.[3][4] The reaction of an alcohol with this compound is a robust method for ester formation, proceeding via nucleophilic acyl substitution. This method is often preferred over Fischer esterification for acid-sensitive substrates or when using precious or complex alcohols, due to its mild conditions and typically high yields.[5]

This compound can be synthesized from 2-thiophenecarboxylic acid using reagents like thionyl chloride or oxalyl chloride, or directly from thiophene (B33073) under specific conditions.[6][7][8][9][10] This protocol focuses on the subsequent esterification step.

General Reaction Scheme

The overall reaction involves the acylation of an alcohol with this compound in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General reaction for the synthesis of 2-thiophene esters.

Experimental Protocol

This protocol describes a general procedure adaptable for various primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo elimination side reactions.

3.1 Materials and Reagents

3.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (optional)

  • NMR spectrometer and/or GC-MS for analysis

3.3 Detailed Procedure

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the alcohol).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/base mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylammonium (B8662869) hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by either vacuum distillation (for volatile esters) or flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11][12]

Data Presentation: Representative Esterification Results

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound with various alcohols. Yields are representative and may vary based on the specific substrate and experimental scale.

Alcohol (ROH)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Purification Method
MethanolTEA (1.2)DCM0 to RT2~95Distillation
EthanolTEA (1.2)DCM0 to RT2~94Distillation
IsopropanolPyridine (1.2)THF0 to RT4~88Column Chromatography
Benzyl AlcoholTEA (1.2)DCM0 to RT3~92Column Chromatography
CyclohexanolTEA (1.2)THF0 to RT4~90Column Chromatography

Visualizations: Mechanisms and Workflows

5.1 Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base serves to deprotonate the resulting tetrahedral intermediate and neutralize the HCl byproduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Thiophenecarbonyl Chloride I1 Tetrahedral Intermediate R1->I1 + R-OH R2 Alcohol (R-OH) R2->I1 R3 Base (e.g., TEA) P2 Protonated Base (e.g., [Et3NH]+Cl-) R3->P2 P1 2-Thiophene Ester I1->P1 Base I1->P2

Caption: Nucleophilic acyl substitution pathway.

5.2 Experimental Workflow

The following diagram outlines the complete experimental sequence from setup to final product characterization.

experimental_workflow start Start: Assemble Dry Glassware setup Add Alcohol, Solvent, and Base start->setup cool Cool to 0 °C in Ice Bath setup->cool add_acyl Dropwise Addition of This compound cool->add_acyl react Stir at Room Temperature (Monitor by TLC/GC-MS) add_acyl->react quench Quench with aq. NaHCO3 react->quench extract Extract with Solvent, Wash with Water & Brine quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify analyze Characterize Pure Ester (NMR, GC-MS, IR) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow.

5.3 Decision Logic for Reaction Optimization

Choosing the right conditions is critical for success, especially with sensitive or sterically hindered alcohols. This diagram provides a logical guide for optimizing the protocol.

Caption: Decision tree for optimizing conditions.

Safety Precautions

  • This compound is corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride and oxalyl chloride (used to prepare the starting material) are highly toxic and corrosive. Handle with extreme caution.[6]

  • Triethylamine and Pyridine are flammable and have strong, unpleasant odors. They are also toxic upon inhalation and skin contact.

  • Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • The reaction generates HCl gas , which is neutralized by the base. The initial quenching step should be performed slowly and carefully to control gas evolution.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 2-thiophene esters from alcohols and this compound. The procedure is broadly applicable and can be optimized for various substrates using the provided decision logic. This methodology is well-suited for applications in academic research and industrial drug development where efficient and scalable access to thiophene-based molecular scaffolds is required.

References

Application of 2-Thiophenecarbonyl Chloride in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 2-thenoyl group into various molecules. Its reactivity makes it a valuable building block in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of intermediates for prominent drugs such as the anticoagulant Rivaroxaban and the anticholinergic agent Tiotropium (B1237716) Bromide.

Synthesis of Rivaroxaban Intermediate

Rivaroxaban, an orally active anticoagulant, is synthesized through a pathway involving the acylation of an oxazolidinone intermediate with 5-chloro-2-thiophenecarbonyl chloride. This acylation step is critical for the formation of the final drug substance.

Experimental Protocol: Acylation of 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one

This protocol details the reaction of the key amine intermediate with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[1][2][3]

Materials:

Procedure:

Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride [2][3][4]

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) in toluene (or anhydrous dichloromethane), add thionyl chloride (10 mL) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 75-80 °C) for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by evaporation under vacuum.

  • The resulting crude 5-chlorothiophene-2-carbonyl chloride is dissolved in anhydrous dichloromethane (20 mL) for immediate use in the next step. Due to its instability, it is recommended to prepare this reagent fresh.[5]

Step 2: Acylation Reaction [1][2][3]

  • In a separate flask, dissolve the amine intermediate (1.1 g, 3.8 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the previously prepared solution of 5-chlorothiophene-2-carbonyl chloride to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Alternatively, the reaction can be carried out using sodium carbonate as the base in a solvent mixture of water and acetone.[3]

Step 3: Work-up and Purification [1][2]

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filter cake with dichloromethane (3 x 15 mL).

  • The combined filtrate is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol (B145695) to yield Rivaroxaban as a white solid.[1][3]

Quantitative Data:
ParameterValueReference
Starting Materials
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one1.1 g (3.8 mmol)[2]
5-Chlorothiophene-2-carboxylic acid1.3 g (7.6 mmol)[2]
Thionyl chloride10 mL[2]
Triethylamine5 mL[2]
Reaction Conditions
Acylation Temperature0 °C to Room Temp.[2]
Acylation Time2.5 hours[2]
Product Yield and Purity
Rivaroxaban Yield96%[1]
Rivaroxaban Purity (HPLC)99.95%[1]
Melting Point229.5-231 °C[1]

Diagrams:

Rivaroxaban_Synthesis_Workflow cluster_prep Preparation of Acylating Agent cluster_acylation Acylation Reaction cluster_purification Purification carboxylic_acid 5-Chlorothiophene- 2-carboxylic acid acyl_chloride 5-Chlorothiophene- 2-carbonyl chloride carboxylic_acid->acyl_chloride Reflux, 2h thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride amine_intermediate Amine Intermediate rivaroxaban Rivaroxaban (Crude) acyl_chloride->rivaroxaban DCM, 0°C to RT, 2.5h amine_intermediate->rivaroxaban base Triethylamine / Na₂CO₃ base->rivaroxaban crude_riva Rivaroxaban (Crude) pure_riva Pure Rivaroxaban crude_riva->pure_riva Recrystallization

Caption: Workflow for the synthesis of Rivaroxaban.

Synthesis of Tiotropium Bromide Intermediate

Tiotropium Bromide is a long-acting anticholinergic drug used for the management of chronic obstructive pulmonary disease (COPD). Its synthesis involves the esterification of scopine (B3395896) with a di-(2-thienyl)acetic acid derivative. This compound is a key precursor for the synthesis of the di-(2-thienyl)acetic acid moiety.

Experimental Protocol: Transesterification of Methyl di-(2-thienyl)glycolate with Scopine

This protocol outlines the synthesis of the key scopine ester intermediate.[5][6]

Materials:

  • Scopine

  • Methyl di(2-thienyl)glycolate

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methyl bromide (for subsequent quaternization)

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., argon), dissolve scopine (0.50 g, 3.22 mmol) and methyl di(2-thienyl)glycolate (0.82 g, 3.22 mmol) in anhydrous toluene (3 mL) and heat to 70 °C.

  • In a separate flask, prepare a solution of sodium tert-butoxide (0.32 g, 3.22 mmol) in anhydrous toluene (6 mL).

  • Slowly add the sodium tert-butoxide solution dropwise to the stirred scopine solution at 70 °C over 15 minutes.

  • Maintain the reaction mixture at 70 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with work-up.

  • The work-up typically involves neutralization with an acid, extraction with an organic solvent, and purification by crystallization to yield the scopine ester of di-(2-thienyl)glycolic acid.

  • The subsequent step involves the quaternization of the scopine ester with methyl bromide in acetonitrile (B52724) to yield Tiotropium Bromide.[5][7]

Quantitative Data:
ParameterValueReference
Starting Materials
Scopine0.50 g (3.22 mmol)[6]
Methyl di(2-thienyl)glycolate0.82 g (3.22 mmol)[6]
Sodium tert-butoxide0.32 g (3.22 mmol)[6]
Reaction Conditions
Temperature70 °C[6]
TimeNot specified, monitor by TLC/HPLC[6]
Product Yield and Purity
Scopine ester Yield25%[6]
Scopine ester Purity (UPLC)98.75%[6]
Melting Point149.2-150.3 °C[6]

Diagrams:

Tiotropium_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_transesterification Transesterification cluster_quaternization Quaternization thiophene (B33073) 2-Thiophenecarbonyl chloride glycolate Methyl di(2-thienyl)glycolate thiophene->glycolate Multi-step synthesis scopine Scopine scopine_ester Scopine ester of di-(2-thienyl)glycolic acid glycolate->scopine_ester Toluene, 70°C scopine->scopine_ester base Sodium tert-butoxide base->scopine_ester ester Scopine ester tiotropium Tiotropium Bromide ester->tiotropium Acetonitrile mebr Methyl bromide mebr->tiotropium

Caption: Key steps in the synthesis of Tiotropium Bromide.

Prasugrel (B1678051) Synthesis

Prasugrel is a thienopyridine-class antiplatelet agent. While its structure contains a thiophene ring, the provided synthesis protocols for its immediate precursors do not directly involve this compound. The synthesis typically involves the condensation of a thienopyridine derivative with a cyclopropyl (B3062369) ketone derivative.[8][9][10] The thienopyridine core is a key starting material, and while this compound is a fundamental building block for many thiophene-containing compounds, a direct, detailed protocol for its use in the synthesis of the immediate prasugrel precursors was not identified in the provided search results.

Conclusion

This compound and its derivatives are indispensable reagents in the synthesis of various pharmaceutical intermediates. The protocols provided for the synthesis of Rivaroxaban and Tiotropium Bromide intermediates highlight its role as a key acylating agent and a precursor to essential thiophene-containing moieties. The successful and efficient synthesis of these complex molecules relies on carefully controlled reaction conditions and purification procedures. The data and diagrams presented offer a comprehensive guide for researchers and professionals in drug development.

References

Application Notes and Protocols: Synthesis of N-Aryl-2-thiophenecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aryl-2-thiophenecarboxamides are a significant class of compounds in medicinal chemistry and drug development. The thiophene (B33073) ring is a versatile heterocyclic scaffold, and its amide derivatives have been investigated for a wide range of biological activities. These compounds have shown promise as anticancer agents, acetylcholinesterase inhibitors, and antivirals.[1][2] The synthesis of these molecules is typically achieved through the reaction of 2-thiophenecarbonyl chloride with various substituted anilines. This document provides a detailed overview of the reaction mechanism, a general experimental protocol, and representative data for this important transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an aniline (B41778) proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4][5]

The mechanism can be described in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl pi bond is broken, and the oxygen atom gains a negative charge.[6]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is eliminated. A base (either a second equivalent of the aniline or an added base like pyridine (B92270) or sodium hydroxide) then deprotonates the nitrogen atom to yield the final N-aryl-2-thiophenecarboxamide product and the corresponding hydrochloride salt of the base.[7]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products r1 2-Thiophenecarbonyl Chloride inter Tetrahedral Intermediate (Unstable) r1->inter Step 1: Nucleophilic Attack r2 Aniline (Nucleophile) p1 N-Aryl-2-thiophenecarboxamide inter->p1 Step 2: Elimination p2 HCl (neutralized by base) experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Aniline and Base (e.g., Pyridine) in an inert solvent (e.g., DCM) cool Cool solution to 0 °C dissolve->cool add Slowly add This compound cool->add stir Stir at 0 °C, then warm to RT add->stir monitor Monitor reaction progress by TLC stir->monitor wash Wash with aq. HCl, water, and brine monitor->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify crude product (Recrystallization or Column Chromatography) evaporate->purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Thiophenecarbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low when using thionyl chloride with 2-thiophenecarboxylic acid. What are the common causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not be complete. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction progress by GC/MS can confirm the disappearance of the starting material.[1]

  • Reagent Quality: The purity of 2-thiophenecarboxylic acid and thionyl chloride is crucial. Impurities can lead to side reactions. Ensure reagents are of high purity and thionyl chloride has not decomposed.

  • Catalyst Inefficiency: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[1] Ensure the correct catalytic amount is added.

  • Suboptimal Temperature: The reaction is typically heated. A temperature of around 65°C has been shown to be effective.[1][2]

Q2: I am observing the formation of a significant, high-boiling point byproduct. What is it and how can I minimize it?

A common byproduct, especially in Friedel-Crafts type syntheses, is the formation of dithienylketone.[3] This occurs when the product, this compound, reacts with unreacted thiophene (B33073).

To minimize its formation:

  • Control Reactant Concentration: Higher concentrations of thiophene can lead to increased ketone byproduct formation. It is recommended to use thiophene concentrations in the range of 5-10% of the total reaction mixture.[3]

  • Maintain Low Temperatures: The reaction temperature is critical. Running the reaction at temperatures between -15°C and -25°C significantly favors the formation of the desired acid chloride over the ketone.[3]

  • Immediate Work-up: The reaction should be worked up promptly after completion to minimize the contact time between the product and any remaining thiophene.[3]

Q3: During the direct chlorocarbonylation of thiophene with phosgene (B1210022), my yields are poor and I see multiple products. How can I optimize this reaction?

This method is sensitive to reaction conditions:

  • Stoichiometry: Use substantially equimolar quantities of thiophene, phosgene, and aluminum chloride. A slight excess (5-10%) of aluminum chloride can be beneficial.[3]

  • Temperature Control: As mentioned, maintaining a low temperature (ideally -15°C to -25°C) is crucial to prevent the formation of dithienylketone.[3]

  • Solvent Choice: The solvent must be inert to the reactants and capable of maintaining the phosgene-aluminum chloride complex. Halogenated solvents like methylene (B1212753) chloride are suitable.[3]

  • Work-up Procedure: Use a strongly acidic work-up (e.g., 25% hydrochloric acid) to avoid hydrolysis of the product back to thiophenecarboxylic acid.[3]

Q4: I am attempting a synthesis using oxalyl chloride and thiophene, but the yield is much lower than expected. What could be the issue?

Traditional methods using oxalyl chloride at reflux often result in low yields (around 35-36.5%) and the formation of black condensation products with longer reaction times.[4] To improve the yield:

  • Elevated Temperature and Pressure: A significant improvement in yield (up to 58%) can be achieved by heating the reaction mixture in an autoclave at high temperatures (e.g., 200°C), which will also increase the pressure.[4]

  • Molar Ratio: The molar ratio of oxalyl chloride to thiophene is important. A ratio of 5:1 at reflux has been shown to result in a very low yield (9%), whereas a different study using a 4:1 ratio in an autoclave at 200°C for 2 hours yielded 58% of the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most frequently cited methods include:

  • The reaction of 2-thiophenecarboxylic acid with a chlorinating agent like thionyl chloride, often with a DMF catalyst.[1][2]

  • The direct chlorocarbonylation of thiophene using phosgene and a Lewis acid catalyst such as aluminum chloride.[3]

  • The reaction of thiophene with oxalyl chloride, particularly under high temperature and pressure conditions.[4]

  • Synthesis from 2-acetylthiophene (B1664040) using reagents like disulfur (B1233692) dichloride and sulfuryl chloride.[1]

Q2: What are the typical impurities I should look for in my final product?

Common impurities include:

  • Unreacted starting materials (e.g., 2-thiophenecarboxylic acid, thiophene).

  • Dithienylketone, especially in Friedel-Crafts based methods.[3]

  • Positional isomers, such as 3-acetylthiophene (B72516) if starting from thiophene acetylation.[2]

  • Polymeric or condensation products, particularly in reactions run at high temperatures for extended periods.[4]

Q3: How should I purify the final this compound product?

Vacuum distillation is the most common and effective method for purifying this compound.[1] It is important to perform the distillation at reduced pressure to avoid thermal decomposition. A stabilizer, such as 4-methoxyphenol, can be added during distillation.[1]

Q4: Are there any safety precautions I should be aware of?

Yes, several of the reagents used in these syntheses are hazardous:

  • Thionyl chloride and Oxalyl chloride: These are corrosive and react violently with water, releasing toxic gases (SO2, HCl, CO, COCl2). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Phosgene: This is an extremely toxic gas. Its use requires specialized equipment and handling procedures.

  • Aluminum chloride: This is a water-reactive and corrosive solid. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis MethodStarting MaterialsKey ReagentsTemperatureTypical YieldReference
From Carboxylic Acid2-Thiophenecarboxylic acidThionyl chloride, DMF (cat.)65°C81%[1]
Direct ChlorocarbonylationThiophenePhosgene, Aluminum chloride-15°C to -25°CGood yields (not quantified)[3]
From ThiopheneThiopheneOxalyl chloride200°C (autoclave)58%[4]
From 2-Acetylthiophene2-AcetylthiopheneDisulfur dichloride, Sulfuryl chloride132°C90%[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Thiophenecarboxylic Acid with Thionyl Chloride [1]

  • Dissolve 2-thiophenecarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.005 equivalents).

  • Heat the mixture to 65°C with stirring.

  • Slowly add thionyl chloride (1.15 equivalents). Be aware of the evolution of SO2 and HCl gas, which should be scrubbed.

  • Maintain the reaction at 65°C for approximately 2.5 hours, monitoring for the disappearance of the starting material by GC/MS.

  • After completion, cool the reaction mixture.

  • Add a stabilizer (e.g., 4-methoxyphenol).

  • Purify the this compound by vacuum distillation.

Protocol 2: Direct Chlorocarbonylation of Thiophene [3]

  • To a solution of aluminum chloride (1 equivalent) in an inert solvent (e.g., methylene chloride) at -15°C to -25°C, add phosgene (1 equivalent).

  • Slowly add a solution of thiophene (1 equivalent) in the same solvent while maintaining the low temperature. The concentration of thiophene should be kept low (5-10% of the total mixture).

  • After the addition is complete, immediately pour the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer.

  • Wash the organic layer with cold water and then a cold, dilute sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow_thionyl_chloride start Start dissolve Dissolve 2-Thiophenecarboxylic Acid in Ethyl Acetate start->dissolve add_dmf Add DMF (catalyst) dissolve->add_dmf heat Heat to 65°C add_dmf->heat add_socl2 Slowly Add Thionyl Chloride heat->add_socl2 react React for 2.5h at 65°C add_socl2->react monitor Monitor by GC/MS react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Reaction Complete add_stabilizer Add Stabilizer cool->add_stabilizer distill Vacuum Distillation add_stabilizer->distill product This compound distill->product troubleshooting_low_yield issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation (e.g., Dithienylketone) issue->cause2 cause3 Poor Reagent Quality issue->cause3 cause4 Product Loss during Work-up/ Purification issue->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution1c Use Catalyst (e.g., DMF) cause1->solution1c solution2a Maintain Low Temperature (-15 to -25°C) cause2->solution2a solution2b Control Reactant Concentration cause2->solution2b solution2c Immediate Work-up cause2->solution2c solution3 Use High Purity Reagents cause3->solution3 solution4a Optimize Work-up pH cause4->solution4a solution4b Efficient Vacuum Distillation cause4->solution4b

References

Technical Support Center: Synthesis of 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thiophenecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound from 2-Thiophenecarboxylic acid and thionyl chloride?

The primary gaseous byproducts of the reaction between 2-Thiophenecarboxylic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1]. The most common impurities found in the final product are typically unreacted 2-Thiophenecarboxylic acid and the product of hydrolysis, which is 2-Thiophenecarboxylic acid. The presence of moisture is a critical factor leading to the formation of this hydrolysis product[2][3].

Q2: My final product has a dark color. What is the likely cause and how can I prevent it?

A dark-colored product can indicate the presence of impurities. This can be due to several factors, including the use of aged or impure thionyl chloride, which can contain colored impurities, or side reactions occurring at elevated temperatures. To prevent discoloration, it is recommended to use freshly distilled thionyl chloride and to control the reaction temperature carefully. Purification by vacuum distillation can help to remove colored impurities and provide a clear, pale yellow product[4].

Q3: I am experiencing a low yield of this compound. What are the potential reasons?

Low yields are a common issue and can be attributed to several factors:

  • Incomplete reaction: Ensure that the reaction is allowed to proceed to completion. Monitoring the reaction by techniques such as TLC (after quenching a small sample with an alcohol) or GC/MS can confirm the disappearance of the starting material[4].

  • Hydrolysis: this compound is highly sensitive to moisture[5]. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere.

  • Loss during workup: The product can be lost during aqueous workup due to hydrolysis. If an aqueous workup is necessary, it should be performed quickly with cold water.

  • Sub-optimal reaction conditions: The reaction temperature and time should be optimized. Excess thionyl chloride is often used to ensure the reaction goes to completion, and it can be removed by distillation after the reaction[3][6].

Q4: Is a catalyst necessary for the reaction between 2-Thiophenecarboxylic acid and thionyl chloride?

While the reaction can proceed without a catalyst, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction rate[4].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Product Contains Unreacted 2-Thiophenecarboxylic Acid
  • Symptom: Presence of a significant peak corresponding to 2-Thiophenecarboxylic acid in GC-MS or NMR analysis of the final product.

  • Potential Causes:

    • Insufficient amount of thionyl chloride.

    • Reaction time was too short.

    • Reaction temperature was too low.

  • Solutions:

    • Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents).

    • Increase the reaction time and monitor for the disappearance of the starting material.

    • Gently heat the reaction mixture (e.g., to 50-60 °C) to ensure the reaction goes to completion.

Issue 2: Product is Contaminated with Di(thienyl)ketone
  • Symptom: A peak corresponding to di(thienyl)ketone is observed in the GC-MS analysis. This is more common when starting the synthesis from thiophene (B33073).

  • Potential Cause: The highly reactive this compound can react with unreacted thiophene under Friedel-Crafts acylation conditions.

  • Solution: While this is less of a concern when starting from 2-thiophenecarboxylic acid, if this side product is observed, it indicates a different reaction pathway may be occurring. Ensure the purity of the starting 2-thiophenecarboxylic acid.

Quantitative Data on Potential Side Products

The following table summarizes quantitative data on potential side products from different synthetic routes to this compound.

Side Product/ImpuritySynthetic Route PrecursorTypical AmountAnalytical MethodReference
3-AcetylthiopheneThiophene0.30 - 0.40%GC-MS, NMR[7]
Di(thienyl)ketoneThiophene< 5%GC-MS[1]
Unreacted 2-Thiophenecarboxylic Acid2-Thiophenecarboxylic AcidVariableGC-MS, NMR[4]
2-Thiophenecarboxylic Acid (Hydrolysis)2-Thiophenecarboxylic AcidVariableGC-MS, NMR[2]

Experimental Protocols

Synthesis of this compound from 2-Thiophenecarboxylic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343) (or another inert solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-Thiophenecarboxylic acid. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous toluene to dissolve the 2-Thiophenecarboxylic acid.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature. The addition is exothermic, and the reaction will start to evolve HCl and SO₂ gases. The off-gases should be passed through a scrubber containing a sodium hydroxide (B78521) solution.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 50-60°C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol (B129727) to form the methyl ester, and analyzing by GC-MS to confirm the absence of the starting carboxylic acid.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, pale yellow liquid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products TCA 2-Thiophenecarboxylic Acid TCC 2-Thiophenecarbonyl Chloride TCA->TCC + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) HCl Hydrogen Chloride (gas) TCC->HCl Byproduct SO2 Sulfur Dioxide (gas) TCC->SO2 Byproduct

Caption: Synthesis of this compound.

Side_Reactions TCC 2-Thiophenecarbonyl Chloride TCA 2-Thiophenecarboxylic Acid (Hydrolysis Product) TCC->TCA + H₂O H2O Water (Moisture) Impure_Product Impure Product TCA->Impure_Product Unreacted_TCA Unreacted 2-Thiophenecarboxylic Acid Unreacted_TCA->Impure_Product

Caption: Common side reactions and impurities.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Reagents Are reagents pure and in correct stoichiometry? Check_Anhydrous->Check_Reagents Yes Dry_Glassware Thoroughly dry all glassware and use an inert atmosphere. Check_Anhydrous->Dry_Glassware No Check_Completion Was the reaction monitored to completion? Check_Reagents->Check_Completion Yes Use_Fresh_Reagents Use freshly distilled SOCl₂ and ensure correct molar ratios. Check_Reagents->Use_Fresh_Reagents No Monitor_Reaction Monitor reaction by TLC/GC-MS and adjust time/temp as needed. Check_Completion->Monitor_Reaction No Purify Purify by vacuum distillation. Check_Completion->Purify Yes Dry_Glassware->Start Use_Fresh_Reagents->Start Monitor_Reaction->Start Success High Purity Product Purify->Success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Crude 2-Thiophenecarbonyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the purification of crude 2-thiophenecarbonyl chloride. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure a successful vacuum distillation process.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vacuum distillation for purifying this compound?

A1: Vacuum distillation is employed to purify compounds with high boiling points or those that are thermally sensitive.[1][2] this compound has a high boiling point at atmospheric pressure (206-208 °C) and can be prone to decomposition at elevated temperatures.[3][4] By reducing the pressure, the boiling point is lowered, allowing for distillation at a lower temperature, which minimizes thermal degradation and prevents the formation of byproducts.[5][6]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include residual solvents from the synthesis, such as ethyl acetate (B1210297) or dibutyl ether, unreacted starting materials like 2-thiophenecarboxylic acid (TCA), and side products like 3-thiophenecarbonyl chloride (3-TCC) and 5-chloro-2-thiophenecarbonyl chloride (5-ClTCC).[7][8] Gaseous impurities like hydrogen chloride (HCl) and sulfur dioxide (SO2) from the chlorination step may also be present and should be removed before distillation.[7][9]

Q3: Why is it important to remove gaseous byproducts (HCl and SO2) before distillation?

A3: It is preferable to ensure that HCl and SO2 gas products from the chlorination reaction have fully evolved from the liquid medium before starting the distillation process.[7][9] Maintaining the reaction medium at a temperature of about 40°C to 60°C under vacuum for a sufficient time helps in the substantial removal of these dissolved gases.[7][9] Failure to do so can lead to pressure fluctuations during distillation and potential contamination of the vacuum pump and the final product.

Q4: Can I use a simple distillation setup instead of a fractional one?

A4: For many applications, a short path distillation setup is sufficient and is commonly cited in experimental procedures for purifying this compound.[7][10] However, if your crude product contains impurities with boiling points very close to that of this compound, a fractional distillation column (like a Vigreux or Oldershaw column) can provide better separation and higher purity of the final product.[8]

Q5: What are the signs of product decomposition during distillation?

A5: Signs of thermal decomposition include darkening or charring of the distillation residue, a burnt smell, and lower than expected yield of the distillate.[11] If you observe these, it is crucial to lower the bath temperature and/or improve the vacuum.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or Low Vacuum Leaks in the distillation apparatus (joints, seals, tubing).- Check all ground glass joints for proper sealing and apply a thin layer of vacuum grease. - Inspect all tubing and connections for cracks or loose fittings.[11] - Perform a leak test on the system before heating.
Inefficient vacuum pump.- Check the oil level and quality in the vacuum pump; change if it appears cloudy or contaminated.[12] - Ensure the pump is adequately sized for the volume of the distillation setup.
Contaminated cold trap.- Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to effectively trap volatile substances before they reach the pump.[11][13]
Low Product Yield Incomplete reaction prior to distillation.- Ensure the initial synthesis of this compound has gone to completion using an appropriate analytical method (e.g., GC/MS).[10]
Evaporation temperature is too low.- Gradually increase the heating bath temperature to ensure the product vaporizes and distills over.[11]
Product decomposition due to high temperature.- Lower the heating bath temperature. - Improve the vacuum to further reduce the boiling point.[11]
Inefficient collection of the distillate.- Ensure the condenser is properly cooled to efficiently condense the product vapors.[11]
Product is Colored (Not Pale Yellow) Thermal decomposition.- Reduce the heating bath temperature and improve the vacuum.[11]
Presence of non-volatile impurities.- Consider a pre-purification step, such as washing the crude product, if applicable, before distillation.[14]
Contamination from the distillation flask.- Ensure all glassware is thoroughly cleaned and dried before use.
"Bumping" or Uncontrolled Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.[6]
Rapid heating.- Heat the distillation flask gradually to maintain controlled boiling.
Pressure Fluctuations During Distillation Evolution of dissolved gases (e.g., HCl, SO2).- Before heating to the distillation temperature, degas the crude mixture under vacuum at a lower temperature (e.g., 40-60°C) until gas evolution ceases.[7][9]
Unstable vacuum source.- Ensure the vacuum pump is running smoothly and that there are no intermittent leaks in the system.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for the vacuum distillation of this compound.

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Vapor Temperature (°C)Bath Temperature (°C)Reference(s)
24060[7][9]
4~63-[10]
550 - 60~110[7]
Aspirator Pressure85-[16]
760 (Atmospheric)206 - 208-[3][4]

Table 2: Example Yields and Purity from Experimental Protocols

Yield (%)PurityAnalytical MethodReference(s)
81> 98 area%GC-FID[10]
7497 area%GC-FID, 1H NMR[7]
6598 area%GC-FID, 1H NMR[7]
90-1H NMR[10]
6099.6%GC-FID[8]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol is a generalized procedure based on published methods.[7][9][10]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle or oil bath with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Cold trap

  • Vacuum gauge

  • Inert gas source (e.g., Nitrogen or Argon)

  • Vacuum grease

Procedure:

  • Preparation of Crude Material:

    • If the crude product is from a reaction with thionyl chloride, it is crucial to remove residual HCl and SO2. This can be achieved by stirring the crude mixture at 40-60°C under vacuum until gas evolution ceases.[7][9]

    • If a solvent such as ethyl acetate or dibutyl ether was used, an initial distillation at a lower vacuum (e.g., 25-125 mmHg) can be performed to remove the bulk of the solvent.[7][10]

  • Assembly of the Distillation Apparatus:

    • Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the acyl chloride.[17]

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Assemble the short path distillation apparatus, lightly greasing all ground glass joints.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a coolant source.

    • Connect the vacuum takeoff to a cold trap, which is then connected to the vacuum pump and a vacuum gauge.

  • Distillation Process:

    • Turn on the condenser coolant.

    • Begin stirring the contents of the distillation flask.

    • Slowly apply vacuum to the system. Be cautious of initial vigorous bubbling if residual solvents or gases are present.

    • Once the desired vacuum is reached and stable (e.g., 2-5 mmHg), begin to gently heat the distillation flask.[7]

    • Observe the distillation. The first fractions to distill may be residual solvent or more volatile impurities. It is advisable to collect a forerun in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes, change to a clean receiving flask to collect the main fraction of this compound. Record the stable vapor temperature and the pressure.[6]

    • Continue distillation until most of the product has been collected and the distillation rate slows significantly or the temperature begins to rise or fall.

    • Stop the distillation before the distillation pot goes to dryness to avoid the formation of potentially explosive residues.

  • Shutdown Procedure:

    • Remove the heating source and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas.

    • Turn off the vacuum pump and the condenser coolant.

    • Disassemble the apparatus and transfer the purified product to a suitable, dry, and sealed container for storage, preferably under an inert atmosphere at 2-8°C.[18]

Visualizations

Troubleshooting_Vacuum_Distillation start Start: Crude 2-Thiophenecarbonyl Chloride Purification check_vacuum Problem: Inconsistent/Low Vacuum? start->check_vacuum check_yield Problem: Low Product Yield? check_vacuum->check_yield No leak_check Action: Check for leaks (joints, seals, tubing). Grease joints. check_vacuum->leak_check Yes check_color Problem: Product Discolored? check_yield->check_color No temp_too_low Cause: Temp too low? Action: Increase bath temp. check_yield->temp_too_low Yes check_boiling Problem: Uncontrolled Boiling? check_color->check_boiling No decomposition Cause: Decomposition? Action: Lower bath temp & improve vacuum. check_color->decomposition Yes success Successful Purification: Pure this compound check_boiling->success No degas Action: Degas crude mixture under vacuum before heating. check_boiling->degas Yes (Pressure Fluctuations) pump_check Action: Check vacuum pump oil and performance. leak_check->pump_check pump_check->check_yield temp_too_low->decomposition decomposition->check_color stirring Action: Add stir bar/ boiling chips. Heat gradually. degas->stirring Also check stirring->success

References

Technical Support Center: 2-Thiophenecarbonyl Chloride Handling and Reaction Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance to prevent the hydrolysis of 2-thiophenecarbonyl chloride during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this valuable reagent in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a reactive acyl chloride featuring a thiophene (B33073) ring.[1][2] Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the less reactive 2-thiophenecarboxylic acid and hydrochloric acid (HCl).[3][4] This hydrolysis is often rapid and can significantly reduce the yield of your desired product.

Q2: How should I properly store this compound to prevent degradation?

A2: To maintain its integrity, this compound should be stored in a cool, dry environment, typically at 2-8°C, under an inert atmosphere such as nitrogen or argon.[5] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[3] For long-term storage, consider using a desiccator.

Q3: What are the visible signs of this compound hydrolysis?

A3: Upon exposure to moist air, this compound may fume as it reacts with water to produce HCl gas.[3] The liquid may also become cloudy or develop a crystalline precipitate of 2-thiophenecarboxylic acid. A pungent, acidic odor may also become more noticeable.

Q4: Which solvents are recommended for reactions involving this compound?

A4: Anhydrous (dry) aprotic solvents are essential for preventing hydrolysis. Commonly used and recommended solvents include:

  • Dichloromethane (DCM)[6]

  • Tetrahydrofuran (THF)[6]

  • Toluene

  • Chlorobenzene[7]

  • Ethyl acetate[7]

It is crucial to ensure these solvents are rigorously dried before use, for instance, by distillation from a suitable drying agent or by passing them through a column of activated alumina.

Q5: What is the role of a base in reactions with this compound, and which one should I choose?

A5: A base is typically added to neutralize the HCl generated during the reaction.[4][8] This is critical for several reasons: it drives the reaction to completion, prevents the protonation and deactivation of nucleophilic reagents (like amines), and can prevent acid-catalyzed side reactions. For reactions with amines (amide synthesis), non-nucleophilic organic bases like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used.[6] In some cases, an aqueous inorganic base like sodium hydroxide (B78521) is used in a biphasic system, a setup known as Schotten-Baumann conditions.[9][10]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low or no yield in your reaction, consider the following potential causes and solutions.

Possible Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and perform the reaction under a nitrogen or argon blanket.
Inactive Nucleophile If your nucleophile is an amine salt (e.g., hydrochloride), it must be neutralized to the free base before reaction. This can be done in a separate step or in situ by adding at least two equivalents of a non-nucleophilic base.
Insufficient Base Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl. An excess of the base is often beneficial.
Low Reaction Temperature While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or another suitable analytical method.

Troubleshooting Workflow for Low Product Yield

start Low or No Product Yield check_hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Inert atmosphere? start->check_hydrolysis check_nucleophile Check Nucleophile Activity: - Is it a salt? - Free base used? check_hydrolysis->check_nucleophile No solution_hydrolysis Solution: - Dry glassware and solvents. - Use N2 or Ar atmosphere. check_hydrolysis->solution_hydrolysis Yes check_base Check Base: - Stoichiometry correct? - Base compatible? check_nucleophile->check_base No solution_nucleophile Solution: - Neutralize amine salt before use or add >2 eq. of base. check_nucleophile->solution_nucleophile Yes check_temp Check Reaction Temperature: - Too low for too long? check_base->check_temp No solution_base Solution: - Use at least 1 eq. of base, often 1.1-1.5 eq. is better. check_base->solution_base Yes solution_temp Solution: - Allow to warm to RT or gently heat. - Monitor reaction progress. check_temp->solution_temp Yes

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of a White Precipitate Upon Addition of an Amine

The formation of a white precipitate is a common observation when reacting this compound with an amine.

Possible Cause Troubleshooting Step
Formation of Amine Hydrochloride Salt The generated HCl reacts with the starting amine to form an insoluble hydrochloride salt. This is expected. The addition of a tertiary amine base (e.g., triethylamine) will prevent this by scavenging the HCl.
Precipitation of the Amide Product In some cases, the desired amide product may have low solubility in the reaction solvent and precipitate out as it is formed. This is generally a positive sign.

Logical Relationship for Precipitate Formation

A This compound + Amine B Reaction Occurs A->B C HCl Generated B->C D Amide Product Formed B->D E Amine + HCl -> Amine Hydrochloride Salt (Precipitate) C->E H Base + HCl -> Salt C->H F Amide Product Precipitates (if insoluble) D->F E->B Inhibits Reaction G Add Base (e.g., TEA) G->H

Caption: Pathways leading to precipitate formation.

Experimental Protocols

Detailed Protocol for the Synthesis of N-phenyl-2-thiophenecarboxamide

This protocol describes the synthesis of an amide from this compound and aniline (B41778) under Schotten-Baumann conditions.

Materials:

  • This compound

  • Aniline

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred aniline solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the vigorously stirred biphasic mixture of the aniline and NaOH solution over 15-20 minutes. The reaction is exothermic, so maintain a steady addition rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-phenyl-2-thiophenecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[11]

Experimental Workflow for Amide Synthesis

cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1. Dissolve Aniline in DCM B 2. Add aq. NaOH A->B C 3. Add 2-Thiophenecarbonyl Chloride Solution Dropwise B->C D 4. Stir at RT for 1-2h C->D E 5. Separate Organic Layer D->E F 6. Wash with HCl, H2O, NaHCO3, Brine E->F G 7. Dry with MgSO4 F->G H 8. Concentrate G->H I 9. Recrystallization or Column Chromatography H->I

Caption: Step-by-step workflow for amide synthesis.

Data Presentation

Parameter Condition Effect on Hydrolysis Recommendation for Minimizing Hydrolysis
Water Content > 100 ppmIncreases HydrolysisUse anhydrous solvents (<50 ppm water).
Atmosphere Air (presence of humidity)Increases HydrolysisWork under an inert atmosphere (Nitrogen or Argon).
Temperature Ambient or ElevatedIncreases Rate of HydrolysisPerform initial addition at low temperatures (0 °C) to control exotherm.
pH / Base Acidic (from HCl byproduct)Can catalyze side reactionsUse a non-nucleophilic base (e.g., TEA, pyridine) to scavenge HCl.
Solvent Protic (e.g., alcohols)Reacts to form estersUse aprotic, anhydrous solvents (e.g., DCM, THF).

References

Technical Support Center: Optimizing Acylation Reactions with 2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Thiophenecarbonyl chloride in acylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during acylation with this compound, offering potential causes and recommended solutions in a structured question-and-answer format.

Issue Potential Cause(s) Recommended Solutions
1. Low or No Product Yield Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture.[1][2] Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1][2]- Ensure all glassware is oven-dried and cooled in a desiccator before use. - Use anhydrous solvents and reagents.[1][2] - For solid acid catalysts like zeolites, ensure proper activation (e.g., calcination).[2]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often necessary.[1]- Use at least a 1:1 molar ratio of Lewis acid catalyst to this compound. For some substrates, a slight excess (e.g., 1.1 equivalents) may be beneficial.
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring deactivates it towards electrophilic substitution.[1]- Consider using a more activated derivative of your substrate if possible. - Employ more forcing reaction conditions (e.g., higher temperature, stronger Lewis acid), but be mindful of potential side reactions.
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.- Gradually increase the reaction temperature and monitor the progress by TLC or GC.
2. Formation of Multiple Products (Low Selectivity) Isomer Formation (e.g., acylation at an undesired position): While acylation of unsubstituted heterocycles like thiophene (B33073) derivatives favors the 2-position, substitution on the starting material can direct acylation to other positions.[3][4] High reaction temperatures can sometimes favor the thermodynamically controlled product over the kinetically favored one.[2]- Lowering the reaction temperature can improve selectivity for the kinetically favored product.[2] - The choice of catalyst can influence regioselectivity. Consider screening different Lewis acids or solid acid catalysts.[2]
Polyacylation: The introduction of more than one acyl group onto the aromatic ring. This is less common than in Friedel-Crafts alkylation as the acyl group is deactivating.- Use an excess of the aromatic substrate relative to the this compound.
3. Formation of Dark, Tarry Material Reaction Temperature is Too High: Thiophene and its derivatives can be prone to polymerization or decomposition at elevated temperatures in the presence of strong acids.[2]- Maintain the recommended reaction temperature and monitor for any exotherms. - Add the catalyst or acylating agent slowly and at a low temperature to control the reaction rate.[2]
Impure Starting Materials: Impurities in the this compound or the aromatic substrate can lead to side reactions.- Use purified reagents. This compound can be purified by distillation under reduced pressure.[5]
4. Difficult Product Isolation/Workup Incomplete Hydrolysis of the Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid that must be hydrolyzed.- Quench the reaction by slowly adding the reaction mixture to a mixture of ice and dilute strong acid (e.g., HCl).[6] This will break up the complex and keep the aqueous layer acidic to prevent hydrolysis of any unreacted this compound.
Emulsion Formation: Emulsions can form during the aqueous workup, making layer separation difficult.- Add a saturated brine solution to the separatory funnel to help break up emulsions.
Product Hydrolysis: this compound is sensitive to water and can hydrolyze to 2-Thiophenecarboxylic acid, especially under neutral or basic conditions.[6]- Perform the aqueous workup under acidic conditions to suppress hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for acylation with this compound?

A1: The optimal catalyst is substrate-dependent. For traditional Friedel-Crafts reactions, aluminum chloride (AlCl₃) is a common and effective Lewis acid.[6] Other Lewis acids like stannic chloride (SnCl₄), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) can also be used.[6][7] For more environmentally friendly processes, solid acid catalysts such as Hβ zeolite have shown excellent activity and selectivity in the acylation of thiophene and may be applicable.[8][9]

Q2: Why is my reaction not working with an amine- or alcohol-substituted aromatic compound?

A2: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst. The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, leading to deactivation of the catalyst and the aromatic ring towards electrophilic acylation.

Q3: How can I avoid the formation of the dithienyl ketone byproduct?

A3: The dithienyl ketone byproduct can form when the acylated product reacts with another molecule of the thiophene-containing substrate. To minimize this, it is recommended to use a higher concentration of the acylating agent relative to the substrate or to add the substrate slowly to the mixture of the acylating agent and catalyst. Additionally, running the reaction at lower temperatures, for instance between -15°C and -25°C, can reduce the formation of this ketone byproduct.[6]

Q4: What is the expected regioselectivity when acylating a substituted thiophene derivative?

A4: For an unsubstituted thiophene, acylation with this compound will predominantly occur at the 2-position (or the equivalent 5-position). This is because the cationic intermediate formed during the electrophilic attack is more stabilized by resonance when the attack is at the 2-position compared to the 3-position.[3][4] If the thiophene ring is already substituted, the directing effects of the existing substituent will influence the position of acylation.

Q5: What is the best work-up procedure for an acylation reaction with this compound?

A5: The recommended work-up procedure involves quenching the reaction mixture in a strongly acidic aqueous solution, such as 25% hydrochloric acid in ice.[6] This serves two purposes: it hydrolyzes the complex formed between the ketone product and the Lewis acid catalyst, and the acidic environment prevents the hydrolysis of any unreacted this compound to the corresponding carboxylic acid.[6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound using Aluminum Chloride

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent (e.g., carbon disulfide, 1,2-dichloroethane)

  • Ice-cold dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. To this, add this compound (1.0 equivalent) dropwise.

  • Addition of Substrate: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask 1. Prepare dried flask under N2 add_dcm 2. Add anhydrous DCM setup_flask->add_dcm add_alcl3 3. Add AlCl3 and cool to 0°C add_dcm->add_alcl3 add_acyl_chloride 4. Add this compound add_alcl3->add_acyl_chloride Maintain 0°C add_substrate 5. Add aromatic substrate add_acyl_chloride->add_substrate stir 6. Stir at 0°C then room temp. add_substrate->stir monitor 7. Monitor by TLC/GC stir->monitor quench 8. Quench in ice/HCl monitor->quench Reaction complete extract 9. Extract with DCM quench->extract wash 10. Wash organic layer extract->wash dry 11. Dry and concentrate wash->dry purify 12. Purify product dry->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive temp_low Temperature too low? start->temp_low catalyst_insufficient Insufficient Catalyst? catalyst_inactive->catalyst_insufficient solution_anhydrous Use anhydrous conditions catalyst_inactive->solution_anhydrous Yes solution_stoichiometric Use stoichiometric catalyst catalyst_insufficient->solution_stoichiometric Yes substrate_deactivated Deactivated Substrate? temp_low->substrate_deactivated solution_increase_temp Increase temperature temp_low->solution_increase_temp Yes solution_modify_substrate Modify substrate or use harsher conditions substrate_deactivated->solution_modify_substrate Yes

Caption: Troubleshooting logic for low product yield.

References

Removal of unreacted 2-Thiophenecarbonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-thiophenecarbonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods involve converting the reactive acyl chloride into a more easily separable species. These techniques include:

  • Aqueous Workup (Quenching): Reacting the acyl chloride with water or an aqueous basic solution to hydrolyze it to 2-thiophenecarboxylic acid, which can then be extracted.[1][2]

  • Chromatography: Using flash column chromatography or preparative HPLC to separate the desired product from the unreacted acyl chloride, particularly for non-volatile compounds.[3][4]

  • Distillation: If the desired product is thermally stable and has a significantly different boiling point from this compound (b.p. 206-208 °C), vacuum distillation can be an effective purification method.[1][2][5][6]

  • Scavenging Agents: Employing polymer-supported scavengers (e.g., amine-functionalized resins) to bind and remove the acyl chloride from the solution, which is particularly useful for products sensitive to aqueous conditions.

Q2: What is the product of quenching this compound with water?

A2: Quenching this compound with water results in its hydrolysis to form 2-thiophenecarboxylic acid.[1] This carboxylic acid is generally more polar than the parent acyl chloride and can be readily extracted from an organic solution using an aqueous base (e.g., sodium bicarbonate, sodium hydroxide).

Q3: How can I monitor the removal of this compound?

A3: The removal process can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively track the disappearance of the acyl chloride spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative analysis of volatile components.[2][6]

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and offers high-resolution separation.[3][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to detect the presence of the characteristic acyl chloride proton signals in the crude product mixture.[8]

Q4: Is this compound stable in air?

A4: No, this compound is sensitive to moisture and will react with atmospheric water to slowly hydrolyze into 2-thiophenecarboxylic acid and hydrogen chloride (HCl) gas.[9] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.[9]

Troubleshooting Guide

Q: My desired product is sensitive to water. How can I remove the unreacted acyl chloride?

A: For water-sensitive products, a non-aqueous workup is necessary.

  • Option 1: Distillation: If your product is non-volatile, you can remove the this compound via vacuum distillation.[5]

  • Option 2: Scavenger Resins: Add a polymer-supported amine or other nucleophilic resin to the reaction mixture. The resin will react with and sequester the excess acyl chloride. The resin can then be removed by simple filtration.

  • Option 3: Aprotic Quenching: Use a non-protic nucleophile like lithium chloride in pyridine (B92270) to convert the acyl chloride to a different, potentially more separable species, although this is less common.

Q: I performed a basic aqueous wash (e.g., NaHCO₃), but my organic layer still contains impurities. What happened?

A: Several issues could have occurred:

  • Incomplete Hydrolysis: The acyl chloride may not have fully hydrolyzed to the carboxylic acid before extraction. Stirring the biphasic mixture for a longer duration (e.g., 15-30 minutes) can ensure complete conversion.

  • Insufficient Base: Not enough base was used to convert all the resulting 2-thiophenecarboxylic acid into its water-soluble carboxylate salt. Use a saturated or 5-10% aqueous solution of a weak base like sodium bicarbonate.

  • Product Solubility: Your product might have some solubility in the aqueous layer, leading to yield loss. To mitigate this, re-extract the aqueous layer with your organic solvent.

Q: After quenching, my product is now contaminated with 2-thiophenecarboxylic acid. How do I remove it?

A: The presence of 2-thiophenecarboxylic acid indicates that the basic extraction was not effective.

  • Repeat the Basic Wash: Wash the organic layer again with a saturated solution of NaHCO₃ or a dilute (1-2 M) solution of NaOH.

  • Column Chromatography: If the acid is particularly stubborn, purification by flash column chromatography is a reliable method to separate your neutral product from the acidic impurity.

Q: My reaction mixture formed an emulsion during the extractive workup. How can I break it?

A: Emulsions are common when dealing with polar solvents or surfactants.

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.

  • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours), which can sometimes lead to layer separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSignificance for Removal
CAS Number 5271-67-0For substance identification.[9][10]
Molecular Weight 146.59 g/mol Relevant for molar calculations.[9]
Boiling Point 206-208 °C (at 760 mmHg)[10]High boiling point makes it separable from lower-boiling products/solvents by distillation.[5][6]
Density 1.371 g/mL at 25 °C[10]Denser than water, will typically be in the lower layer if mixed with halogenated solvents.
Solubility Soluble in chloroform, ether, and other common organic solvents.[9][10]Dictates choice of extraction solvents.
Reactivity Reacts with water (moisture sensitive), alcohols, amines, and strong bases.[9]This reactivity is exploited for quenching and removal.

Experimental Protocols

Protocol 1: Standard Aqueous Workup (Quenching and Extraction)

This is the most common method for products stable to water and weak bases.

  • Cool the Reaction: Cool the reaction mixture to 0-5 °C using an ice bath. This moderates the exothermic reaction of the acyl chloride with water.

  • Quench: Slowly add deionized water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the stirred reaction mixture to hydrolyze the unreacted this compound.

  • Solvent Addition: If necessary, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the mixture and facilitate separation.

  • Transfer: Transfer the biphasic mixture to a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Repeat Extraction: Repeat the wash with NaHCO₃ solution (Step 5) one or two more times to ensure complete removal of the resulting 2-thiophenecarboxylic acid.

  • Final Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

This method is suitable when the desired product is thermally stable and has a significantly different boiling point from this compound.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Initial Solvent Removal: If the reaction was performed in a volatile solvent, remove it first under reduced pressure.

  • High Vacuum Distillation: Apply a high vacuum (e.g., 2-5 mmHg) to the flask containing the crude mixture.[1][5]

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Fractions: Collect the fraction corresponding to the boiling point of this compound at the applied pressure (e.g., ~60 °C at 2 mmHg).[1] The desired product will either remain in the distillation pot (if non-volatile) or distill at a different temperature.

  • Analysis: Analyze the collected fractions and the pot residue to confirm separation.

Visualizations

G start Reaction Mixture (Product + Unreacted Acyl Chloride) product_stability Is the product stable to water/base? start->product_stability aqueous_workup Aqueous Workup (Quench & Extract) product_stability->aqueous_workup  Yes non_aqueous Non-Aqueous Method product_stability->non_aqueous No product_volatility Is the product non-volatile? distillation Vacuum Distillation product_volatility->distillation  Yes scavenger Scavenger Resin product_volatility->scavenger No separation_difficulty Is separation from byproducts difficult? chromatography Column Chromatography separation_difficulty->chromatography  Yes aqueous_workup->separation_difficulty non_aqueous->product_volatility distillation->separation_difficulty

Caption: Workflow for selecting a purification method.

G cluster_org Organic Phase cluster_aq Aqueous Phase acyl_chloride 2-Thiophenecarbonyl Chloride (Soluble) carboxylic_acid 2-Thiophenecarboxylic Acid (Soluble) acyl_chloride->carboxylic_acid + H₂O (Quench) carboxylate_salt 2-Thiophenecarboxylate Salt (Soluble) carboxylic_acid->carboxylate_salt + NaHCO₃ (Extraction)

Caption: Chemical transformation during aqueous workup.

References

Common impurities in commercial 2-Thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-Thiophenecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and what are their sources?

A1: Commercial this compound can contain several impurities stemming from its synthesis and degradation. The primary synthetic routes involve the chlorination of 2-thiophenecarboxylic acid with reagents like thionyl chloride, or the Friedel-Crafts acylation of thiophene.[1][2] Common impurities include:

  • Unreacted Starting Materials: 2-Thiophenecarboxylic acid or 2-acetylthiophene (B1664040) may be present if the conversion to the acid chloride is incomplete.

  • Synthesis By-products:

    • 3-Acetylthiophene: An isomer formed during the acylation of thiophene.[2]

    • Dithienyl Ketone: Formed by the reaction of this compound with thiophene, especially at higher temperatures.[1]

    • Chlorinated Thiophenes: Can be generated during certain oxidation steps in some synthetic pathways.[2]

    • 2-Thiophenecarboxamide (B1294673): Can form as an intermediate during some synthetic routes and persist if hydrolysis is incomplete.[3]

  • Residual Reagents and Solvents: Excess chlorinating agents like thionyl chloride (SOCl₂) and solvents used in the synthesis or purification (e.g., toluene (B28343), xylenes) may remain.[4][5] Aged thionyl chloride can also introduce impurities such as sulfur dioxide (SO₂) and disulfur (B1233692) dichloride (S₂Cl₂).

  • Degradation Products:

    • 2-Thiophenecarboxylic Acid: The primary hydrolysis product, formed upon exposure to moisture.[3]

Q2: I am observing unexpected side products in my reaction with this compound. Could impurities be the cause?

A2: Yes, impurities in this compound can lead to various side reactions. For instance:

  • Unreacted 2-Thiophenecarboxylic acid can lead to lower yields of your desired product and may complicate purification.

  • Dithienyl ketone is generally unreactive but will reduce the purity of your final product.

  • Residual thionyl chloride is highly reactive and can react with nucleophiles in your reaction mixture, leading to undesired by-products. It can also decompose at higher temperatures, causing discoloration of the reaction mixture.[6]

  • The presence of the 3-isomer (from 3-acetylthiophene) will lead to the formation of isomeric products, which can be difficult to separate.

Q3: My this compound is yellow to brown. Is it still usable?

A3: A yellow to brown color can indicate the presence of impurities or degradation. While it might be usable for some applications where high purity is not critical, the color suggests the presence of by-products or aged reagents. For sensitive applications, purification by distillation is recommended to obtain a colorless or pale yellow liquid.[7]

Q4: How can I remove residual thionyl chloride from my this compound?

A4: Excess thionyl chloride can be removed by azeotropic distillation with a dry, inert solvent like toluene.[5] This involves adding dry toluene to the crude product and removing the solvent under reduced pressure. Repeating this process 2-3 times can effectively remove residual thionyl chloride.[5] Alternatively, fractional distillation under reduced pressure is a highly effective method.[4]

Q5: How should I store this compound to minimize degradation?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8][9] Storage at 2-8°C is often recommended.[9]

Data Presentation

Table 1: Common Impurities in Commercial this compound

Impurity CategoryCommon ImpuritiesTypical Concentration Range (%)*Potential Source
Starting Materials 2-Thiophenecarboxylic acid0.1 - 2.0Incomplete chlorination
2-Acetylthiophene0.1 - 1.0Incomplete conversion
By-products 3-Acetylthiophene0.1 - 0.5Isomeric impurity from synthesis
Dithienyl Ketone< 1.0Side reaction during synthesis
Chlorinated Thiophenes< 0.5Side reaction during synthesis
2-Thiophenecarbonitrile< 0.1From 2-thiophenecarboxamide impurity[3]
Residual Reagents Thionyl Chloride (SOCl₂)< 1.0Excess from chlorination
Degradation Products 2-Thiophenecarboxylic acidVariable (increases with moisture exposure)Hydrolysis

*Typical concentration ranges are estimates based on literature and can vary between suppliers and batches.

Troubleshooting Guide

TroubleshootingGuide

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in this compound. Due to the reactivity of the acid chloride, derivatization to a more stable ester (e.g., methyl ester) is recommended for accurate quantification.

1. Derivatization to Methyl 2-thiophenecarboxylate: a. Under an inert atmosphere, carefully add ~10 mg of the this compound sample to 1 mL of anhydrous methanol (B129727) in a sealed vial. b. Let the reaction proceed at room temperature for 15 minutes. c. The resulting solution of methyl 2-thiophenecarboxylate can be directly analyzed.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of this compound to remove non-volatile impurities and those with significantly different boiling points.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus using oven-dried glassware. b. Use a short-path distillation head for smaller quantities. c. Connect the apparatus to a vacuum pump with a cold trap.

2. Distillation Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Gradually reduce the pressure. c. Gently heat the distillation flask using an oil bath. d. Collect the fraction that distills at the appropriate boiling point (approx. 74-75 °C at 19 mmHg or 206-208 °C at atmospheric pressure).

Visualization of Experimental Workflow

ExperimentalWorkflow

References

Stability of 2-Thiophenecarbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiophenecarbonyl Chloride

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

A1: this compound (CAS No. 5271-67-0), also known as 2-thenoyl chloride, is a highly reactive acyl chloride used as a building block in the synthesis of various compounds, including pharmaceuticals.[1][2] Its reactivity, particularly the acyl chloride functional group, makes it highly susceptible to degradation, primarily through hydrolysis.[3][4] Instability can lead to low reaction yields, formation of impurities, and inconsistent experimental results, making a thorough understanding of its stability essential for reliable and reproducible research.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily affected by:

  • Moisture: It is highly sensitive to moisture and will readily hydrolyze upon contact with water or even moist air to form 2-thiophenecarboxylic acid.[3][4]

  • Protic Solvents: Alcohols and other protic solvents will react with it to form esters or other derivatives.

  • Bases: Strong bases can promote decomposition.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation. Recommended storage is at 2-8°C.[5]

Q3: How should I properly store this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[3][5] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][5]

Q4: What are the visible signs of degradation?

A4: Signs of degradation include a change in color from clear/colorless to yellow or brown, fuming when exposed to air due to reaction with atmospheric moisture, and a decrease in purity as confirmed by analytical methods like NMR, GC, or HPLC, which will show the presence of 2-thiophenecarboxylic acid.

Troubleshooting Guide

Q: My reaction yield is low, and I detect a significant amount of 2-thiophenecarboxylic acid in my crude analysis (NMR/LC-MS). What is the likely cause?

A: The presence of 2-thiophenecarboxylic acid is a clear indicator of hydrolysis. This is the most common failure mode and is almost always caused by the presence of water in your reaction system.

  • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the this compound under an inert atmosphere to prevent exposure to moist air.

Q: I am observing inconsistent results in my experiments despite using the same protocol. Why might this be happening?

A: Inconsistent results often trace back to variations in the quality of the this compound or reaction setup.

  • Solution: The reagent may be degrading during storage or between uses. Ensure the container is sealed tightly under an inert atmosphere after each use. Verify the purity of your starting material before each experiment, especially if it is from an older bottle. Small, undetected leaks in your apparatus can also introduce moisture inconsistently.

Q: My this compound has turned yellow, but it is still a liquid. Can I still use it?

A: A slight yellow tint may not significantly impact some reactions, but it does indicate some level of decomposition.

  • Solution: It is highly recommended to assess the purity of the material by an analytical method (e.g., NMR or GC) to quantify the amount of active acyl chloride remaining. For sensitive or stoichiometric-critical reactions, using fresh or purified (via distillation) material is advised to ensure reproducibility.

Data Summary: Stability in Common Solvents

The stability of this compound is fundamentally dependent on the type of solvent used. The following table summarizes its expected behavior in different solvent classes based on general chemical principles.

Solvent ClassExamplesExpected StabilityPrimary Degradation PathwayNotes
Polar Protic Water, Methanol, Ethanol, Acetic AcidHighly Unstable Hydrolysis / SolvolysisReacts rapidly with O-H or N-H bonds. These solvents should be avoided unless they are intended as a reactant.[6][7]
Polar Aprotic Acetonitrile (B52724) (MeCN), DMF, DMSO, THFGenerally Stable Residual Moisture HydrolysisExcellent choice for many reactions, as they dissolve the polar acyl chloride without participating in the reaction. Crucially, these solvents must be anhydrous.
Non-Polar Aprotic Hexanes, Toluene, Dichloromethane (DCM), ChloroformGenerally Stable Residual Moisture HydrolysisGood stability, but solubility may be lower than in polar aprotic solvents. These solvents must be anhydrous.

Visualizations

TroubleshootingFlowchart start Low Reaction Yield / Unexpected Byproducts check_sm Is 2-Thiophenecarboxylic Acid (TCA) Detected? start->check_sm check_solvent Was the solvent anhydrous? check_sm->check_solvent  Yes other_issue Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) check_sm->other_issue No   check_reagent Was the 2-Thiophenecarbonyl Chloride (TCC) fresh/pure? check_solvent->check_reagent Yes res_hydrolysis Root Cause: Hydrolysis of TCC due to moisture contamination. check_solvent->res_hydrolysis No check_reagent->other_issue Yes res_reagent Root Cause: Degraded TCC was used. check_reagent->res_reagent No act_dry Action: Use anhydrous solvents and dry glassware. Handle under inert atmosphere. res_hydrolysis->act_dry act_purity Action: Verify purity of TCC before use. Use fresh reagent if possible. res_reagent->act_purity

Caption: Troubleshooting flowchart for diagnosing issues in reactions.

ExperimentalWorkflow prep_solvent 1. Prepare Anhydrous Solvent of Interest prep_solution 2. Prepare Stock Solution of TCC in Solvent (t=0) prep_solvent->prep_solution sampling 3. Aliquot & Analyze Sample at Regular Time Intervals (t=x) prep_solution->sampling analysis 4. Monitor Disappearance of TCC Peak via HPLC or GC sampling->analysis data 5. Plot [TCC] vs. Time to Determine Degradation Rate analysis->data

Caption: Experimental workflow for assessing stability in a solvent.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a general method for quantitatively assessing the stability of this compound in a specific organic solvent over time.

Objective: To determine the rate of degradation of this compound in a chosen anhydrous solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest (e.g., acetonitrile, THF)

  • Volumetric flasks

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector

  • Anhydrous non-nucleophilic quenching agent (e.g., a UV-inactive amine or alcohol if derivatization is needed for analysis, though direct observation is preferred)

  • Constant temperature bath or block

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system with an appropriate mobile phase. For a C18 column, a gradient of water and acetonitrile is common. Ensure the mobile phase will not react with the sample.[8]

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm).[9]

  • Sample Preparation (Time = 0):

    • In a dry glovebox or under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Immediately take an aliquot of this solution, dilute it to a suitable concentration for HPLC analysis, and inject it. This serves as the t=0 reference point.

  • Incubation and Sampling:

    • Place the sealed stock solution in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution.

    • Immediately dilute the aliquot to the same concentration as the t=0 sample for analysis. If the acyl chloride is too reactive with the HPLC mobile phase, quench the aliquot with a derivatizing agent before dilution.[8]

  • HPLC Analysis:

    • Inject each time-point sample into the HPLC system using the same method.

    • Record the peak area of the this compound. You should observe the disappearance of the starting material peak and potentially the appearance of a degradation product peak (e.g., 2-thiophenecarboxylic acid).[9]

  • Data Analysis:

    • Normalize the peak area of this compound at each time point relative to the t=0 peak area.

    • Plot the normalized peak area (or concentration) of this compound versus time.

    • From this plot, the degradation rate and the half-life (t½) of the compound in the specific solvent under the tested conditions can be calculated.

References

Technical Support Center: Troubleshooting 2-Thenoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thenoyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in Friedel-Crafts acylation reactions with 2-thenoyl chloride?

The most frequent issue is the deactivation of the Lewis acid catalyst by moisture.[1] 2-Thenoyl chloride and common Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to water. Any moisture in the reactants, solvents, or glassware will lead to the hydrolysis of the 2-thenoyl chloride to the unreactive 2-thenoic acid and inactivation of the catalyst. Ensuring strictly anhydrous conditions is critical for success.

Q2: Why is a stoichiometric amount of Lewis acid often required for these reactions?

The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction, preventing it from activating more 2-thenoyl chloride. Therefore, at least a stoichiometric equivalent of the Lewis acid relative to the 2-thenoyl chloride is typically necessary to drive the reaction to completion.

Q3: Can I use any aromatic compound as a substrate in Friedel-Crafts acylation with 2-thenoyl chloride?

No, the substrate's electronic properties are crucial. The reaction is an electrophilic aromatic substitution, so aromatic rings with strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) are deactivated and will likely result in very low or no conversion.[1] The reaction works best with electron-rich or neutral aromatic systems like benzene, toluene, and anisole.

Q4: Is polysubstitution a major concern with 2-thenoyl chloride acylation?

Generally, no. The 2-thenoyl group is electron-withdrawing, which deactivates the aromatic ring of the product towards further electrophilic attack.[1] This makes the mono-acylated product less reactive than the starting material, thus minimizing the occurrence of multiple acylations.

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low conversion rates in your 2-thenoyl chloride reactions.

Issue 1: No or Minimal Product Formation

Potential Cause Recommended Solution
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[1]Ensure all glassware is oven or flame-dried. Use fresh, anhydrous Lewis acid and anhydrous solvents.
Deactivated Substrate: The aromatic ring contains strong electron-withdrawing groups.[1]Consider using a different synthetic route if the substrate is strongly deactivated.
Insufficient Catalyst: The product is complexing with and consuming the Lewis acid.[1]Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the 2-thenoyl chloride.
Poor Reagent Quality: The 2-thenoyl chloride has hydrolyzed to 2-thenoic acid.Use freshly distilled or a new bottle of 2-thenoyl chloride.

Issue 2: Low Product Yield Despite Some Conversion

Potential Cause Recommended Solution
Suboptimal Temperature: The reaction is too cold (slow rate) or too hot (leading to side reactions).For less reactive substrates, gentle heating may be required. For highly reactive substrates, cooling the reaction to 0°C before and during the addition of reagents is recommended.[2]
Incorrect Stoichiometry: An improper ratio of reactants or catalyst is limiting the yield.Ensure accurate measurement of all reactants. A slight excess of the 2-thenoyl chloride (e.g., 1.05 equivalents) can sometimes be beneficial.
Inadequate Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inefficient Quenching and Work-up: The product is being lost or is decomposing during the work-up procedure.Quench the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated HCl to break up the product-catalyst complex.[2] Ensure thorough extraction with an appropriate organic solvent.

Data Presentation: Impact of Reaction Parameters on Yield

The following table provides an overview of how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions. While specific yields are highly dependent on the exact substrates and conditions, these trends are generally observed.

Parameter Condition A Yield Trend A Condition B Yield Trend B Rationale
Lewis Acid Catalyst Strong (e.g., AlCl₃)Generally HigherMild (e.g., ZnCl₂)May be LowerStronger Lewis acids are more effective at generating the acylium ion electrophile but may cause more side reactions.[1]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Generally HigherPolar (e.g., Nitrobenzene)Can be LowerNon-polar, non-coordinating solvents are preferred. Polar solvents can compete with the acyl chloride for the Lewis acid.
Temperature 0 °C to Room TempSubstrate DependentRefluxSubstrate DependentHigher temperatures can increase the reaction rate but may also promote side reactions and decomposition. The optimal temperature is substrate-specific.
Substrate Electron-rich (e.g., Anisole)HighElectron-neutral (e.g., Benzene)ModerateElectron-donating groups on the aromatic ring increase its nucleophilicity, accelerating the reaction.[1]

Experimental Protocols

Protocol: Friedel-Crafts Acylation of Thiophene (B33073) with an Acyl Chloride

This protocol is adapted from a procedure for the acylation of thiophene and can be used as a starting point for reactions with 2-thenoyl chloride.[3]

Materials:

  • Thiophene (or other aromatic substrate)

  • Acyl chloride (e.g., 2-thenoyl chloride)

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for reactions under inert atmosphere, extraction, and purification.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve the aromatic substrate (e.g., thiophene, 1.0 equiv.) and the acyl chloride (1.05 equiv.) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Slowly add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv.) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Conversion Rate Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK end_bad Still Low Conversion (Consult Further Literature) check_reagents->end_bad Reagents Impure optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Dry check_conditions->end_bad Moisture Present optimize_catalyst Adjust Catalyst Type/Loading optimize_temp->optimize_catalyst Temp Optimized monitor_reaction Monitor Reaction Progress (TLC/GC) optimize_catalyst->monitor_reaction Catalyst Adjusted monitor_reaction->optimize_temp Reaction Stalled end_good Improved Conversion monitor_reaction->end_good Reaction Complete

Caption: A systematic workflow for troubleshooting low conversion rates in 2-thenoyl chloride reactions.

Friedel-Crafts Acylation Signaling Pathway

friedel_crafts_pathway cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2_Thenoyl_Chloride 2-Thenoyl Chloride Acylium_Ion_Complex Activated Complex 2_Thenoyl_Chloride->Acylium_Ion_Complex Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Lewis_Acid_Anion [AlCl4]- Acylium_Ion_Complex->Lewis_Acid_Anion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Lewis_Acid_Anion->Sigma_Complex Aromatic_Ring Aromatic Substrate Aromatic_Ring->Sigma_Complex Product Acylated Product Sigma_Complex->Product Product->Lewis_Acid Reforms Catalyst

Caption: The reaction mechanism of Friedel-Crafts acylation using 2-thenoyl chloride.

References

Minimizing di-acylation side reactions with 2-Thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Thiophenecarbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize di-acylation side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing significant di-acylation by-products when using this compound?

A1: Di-acylation is a common side reaction when your substrate possesses more than one nucleophilic site (e.g., diamines, diols, or activated aromatic rings). The primary reasons for excessive di-acylation include:

  • Stoichiometry: Using an excess of this compound relative to the substrate.

  • Reaction Rate: A high reaction rate can lead to the second acylation occurring before the mono-acylated product can be effectively isolated or diluted.

  • Reaction Conditions: Elevated temperatures and high concentrations of reactants can increase the likelihood of di-acylation.

  • Substrate Reactivity: Highly nucleophilic substrates are more prone to multiple acylations.

Q2: How can I control the stoichiometry to favor mono-acylation?

A2: Precise control of stoichiometry is critical. It is recommended to use a 1:1 molar ratio or a slight excess of the substrate relative to this compound. This ensures the acylating agent is the limiting reagent, reducing the probability of a second acylation event.

Q3: Can the order of addition of reagents impact the formation of di-acylated products?

A3: Absolutely. A slow, dropwise addition of this compound to a solution of the substrate is a highly effective technique. This method, often referred to as "high dilution," maintains a low instantaneous concentration of the acylating agent, which statistically favors the reaction with the more abundant unreacted substrate over the mono-acylated intermediate.

Q4: Are there any specific solvent recommendations to minimize di-acylation?

A4: The choice of solvent can influence reaction rates and selectivity. Non-polar, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally suitable. In some cases, using a solvent system where the mono-acylated product has lower solubility can lead to its precipitation, effectively removing it from the reaction mixture and preventing further acylation.

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is advisable when you are working with substrates that have multiple, similarly reactive nucleophilic sites, and other methods like stoichiometric control are insufficient to achieve the desired selectivity. This involves selectively blocking one of the reactive sites, performing the acylation, and then removing the protecting group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of di-acylated product observed by TLC/LC-MS. 1. Incorrect stoichiometry (excess this compound).2. Addition of this compound was too rapid.3. Reaction temperature is too high.1. Carefully re-calculate and measure reagent quantities. Use a slight excess of the substrate (1.05-1.1 equivalents).2. Employ a slow, dropwise addition of the this compound solution using a syringe pump or a dropping funnel over an extended period (e.g., 1-2 hours).3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the reaction rate.
Both starting material and di-acylated product are present, with little mono-acylated product. 1. The mono-acylated product is more reactive than the starting material.2. Localized high concentrations of the acylating agent.1. This is a challenging scenario. Consider a protecting group strategy to differentiate the reactive sites.2. Ensure vigorous stirring and use a high-dilution setup where the acylating agent is added to a large volume of solvent containing the substrate.
Reaction is sluggish at low temperatures, and warming leads to di-acylation. The activation energy for the second acylation is not significantly higher than the first.1. Screen for a suitable catalyst that may selectively enhance the rate of the first acylation at lower temperatures.2. If applicable to your substrate, consider a temporary protecting group that can be removed under mild conditions. For diamines, a temporary protection with CO2 has been reported as an effective method.[1]
Di-acylation occurs on an aromatic ring (Friedel-Crafts). The mono-acylated product is not sufficiently deactivated to prevent a second electrophilic substitution.1. Use a milder Lewis acid catalyst.2. Control the stoichiometry of the Lewis acid; often, more than a stoichiometric amount is not necessary for acylation and can promote side reactions.3. Run the reaction at a low temperature to improve selectivity.

Experimental Protocols

Protocol 1: Controlled Mono-acylation of a Diamine via Slow Addition

This protocol describes the selective mono-acylation of a generic symmetrical primary diamine.

Materials:

  • Symmetrical diamine

  • This compound

  • Triethylamine (B128534) (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Syringe pump or dropping funnel

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the symmetrical diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a dilute solution of this compound (0.95 eq) in anhydrous DCM.

  • Using a syringe pump, add the this compound solution to the stirred diamine solution at a slow, constant rate over 2 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-acylated product.

Protocol 2: Mono-acylation of a Diol Using a Temporary Silyl (B83357) Protecting Group

This protocol outlines the mono-acylation of a symmetrical diol using a temporary silyl protecting group to achieve selectivity.

Materials:

Procedure:

Step 1: Mono-protection of the diol

  • Dissolve the symmetrical diol (1.0 eq) and imidazole (1.1 eq) in anhydrous DCM.

  • Slowly add a solution of TBDMSCl (0.95 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the mono-silylated product.

  • Work up the reaction and purify the mono-protected diol by column chromatography.

Step 2: Acylation of the mono-protected diol

  • Dissolve the purified mono-protected diol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add this compound (1.1 eq).

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup to remove pyridine hydrochloride and isolate the acylated product.

Step 3: Deprotection

  • Dissolve the acylated, protected product in anhydrous THF.

  • Add a solution of TBAF (1.1 eq, 1M in THF) at 0 °C.

  • Stir at room temperature until the silyl group is cleaved (monitor by TLC).

  • Quench the reaction with water, extract the product with ethyl acetate, and purify by column chromatography to yield the final mono-acylated diol.

Data Presentation

The following tables provide representative data on the effect of stoichiometry and temperature on the yield of mono- vs. di-acylated products for a hypothetical reaction between a generic symmetrical diamine and this compound.

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Diamine : this compound)Yield of Mono-acylated Product (%)Yield of Di-acylated Product (%)
1 : 0.8755
1 : 16820
1 : 1.25535
1 : 2.2<5>90

Table 2: Effect of Temperature on Product Distribution (1:1 Stoichiometry)

Temperature (°C)Yield of Mono-acylated Product (%)Yield of Di-acylated Product (%)
-207810
06820
25 (Room Temp)5045

Visualizations

experimental_workflow cluster_slow_addition Protocol 1: Slow Addition Method sa_start Dissolve Diamine & Base in DCM sa_cool Cool to 0 °C sa_start->sa_cool sa_add Slowly add acyl chloride (2 hours via syringe pump) sa_cool->sa_add sa_prep Prepare dilute solution of This compound sa_prep->sa_add sa_stir Stir at 0 °C for 1 hour sa_add->sa_stir sa_quench Quench with NaHCO3 sa_stir->sa_quench sa_workup Aqueous Workup & Extraction sa_quench->sa_workup sa_purify Column Chromatography sa_workup->sa_purify sa_product Isolated Mono-acylated Product sa_purify->sa_product

Figure 1. Workflow for selective mono-acylation via slow addition.

protecting_group_workflow cluster_protection_strategy Protocol 2: Protecting Group Strategy pg_start Symmetrical Diol pg_protect Mono-protection (e.g., TBDMSCl) pg_start->pg_protect pg_intermediate1 Mono-protected Diol pg_protect->pg_intermediate1 pg_acylate Acylation with This compound pg_intermediate1->pg_acylate pg_intermediate2 Acylated & Protected Diol pg_acylate->pg_intermediate2 pg_deprotect Deprotection (e.g., TBAF) pg_intermediate2->pg_deprotect pg_product Isolated Mono-acylated Diol pg_deprotect->pg_product

Figure 2. Workflow for mono-acylation using a protecting group strategy.

logical_relationship cluster_factors Factors Influencing Di-acylation cluster_parameters cluster_outcomes factors Reaction Conditions temp Temperature factors->temp conc Concentration factors->conc stoich Stoichiometry factors->stoich add_rate Addition Rate factors->add_rate outcome Product Selectivity mono Mono-acylation outcome->mono Favored by: - Low Temp - Low Conc. - Substrate Excess - Slow Addition di Di-acylation outcome->di Favored by: - High Temp - High Conc. - Acyl Chloride Excess - Rapid Addition temp->outcome conc->outcome stoich->outcome add_rate->outcome

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Thiophenecarbonyl Chloride: GC-MS vs. Derivatization HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reproducible and reliable research, particularly in the realm of drug development and fine chemical synthesis. 2-Thiophenecarbonyl chloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its high reactivity, while advantageous for synthesis, presents analytical challenges for accurate purity assessment. This guide provides a comprehensive comparison of two common analytical methodologies for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) offers a direct and powerful method for the analysis of volatile compounds like this compound, providing both separation and structural identification of the main component and its volatile impurities. However, its reactivity can pose challenges. An alternative approach involves the derivatization of the acyl chloride followed by HPLC analysis, which is particularly useful for quantifying non-volatile impurities and can offer enhanced stability and sensitivity. The choice of method depends on the specific analytical needs, including the nature of expected impurities and the required level of sensitivity.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes hypothetical yet typical quantitative data obtained from the analysis of a batch of this compound using both GC-MS and derivatization HPLC-UV. This data illustrates the comparative performance of each technique in assessing purity and identifying key impurities.

ParameterGC-MSHPLC-UV (with Derivatization)
Purity of this compound (%) 98.598.3
Identified Impurities
2-Thiophenecarboxylic acid (%)0.81.0
Thionyl chloride (residual) (%)0.2Not detected
3-Thiophenecarbonyl chloride (isomer) (%)0.30.4
Unidentified volatile impurities (%)0.2Not applicable
Unidentified non-volatile impurities (%)Not applicable0.3
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.05%~0.02%
Precision (RSD%) < 2%< 1.5%

Experimental Protocols

Detailed methodologies for both GC-MS and derivatization HPLC-UV analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of this compound and the identification and quantification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

  • Dissolve the sample in 1 mL of a dry, inert solvent such as anhydrous dichloromethane (B109758) or hexane.

  • Cap the vial immediately to prevent hydrolysis from atmospheric moisture.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and fragmentation patterns. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragment ions.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization Protocol

This method is advantageous for its high sensitivity and the ability to analyze both volatile and non-volatile impurities after converting the highly reactive acyl chloride to a stable derivative.

1. Derivatization Reagent:

  • A solution of a primary or secondary amine, such as aniline (B41778) or morpholine, in a suitable aprotic solvent (e.g., acetonitrile).

2. Derivatization Procedure:

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Add 1 mL of the derivatization reagent solution.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction should be rapid.

  • Quench the reaction by adding a small amount of a protic solvent like methanol (B129727) to react with any excess derivatizing agent.

  • Dilute the resulting solution to a known volume with the mobile phase.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: At a wavelength appropriate for the derivative (e.g., 254 nm).

4. Data Analysis:

  • Purity is calculated based on the area percentage of the derivative peak relative to all other peaks in the chromatogram.

  • Quantification of impurities is achieved by creating a calibration curve with a standard of the derivatized impurity, if available.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship in comparing the two analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Identify Impurities chromatogram->identify spectra->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Comparison cluster_main Purity Analysis of this compound cluster_gcms_pros Advantages of GC-MS cluster_gcms_cons Disadvantages of GC-MS cluster_hplc_pros Advantages of HPLC cluster_hplc_cons Disadvantages of HPLC gcms GC-MS Analysis gcms_direct Direct Analysis gcms->gcms_direct gcms_id Structural ID of Volatiles gcms->gcms_id gcms_reactivity Analyte Reactivity gcms->gcms_reactivity gcms_nonvolatile Limited to Volatiles gcms->gcms_nonvolatile hplc HPLC with Derivatization hplc_stability Improved Stability hplc->hplc_stability hplc_sensitivity High Sensitivity hplc->hplc_sensitivity hplc_nonvolatile Analyzes Non-Volatiles hplc->hplc_nonvolatile hplc_derivatization Requires Derivatization hplc->hplc_derivatization hplc_indirect Indirect Analysis hplc->hplc_indirect

Caption: Comparison of GC-MS and HPLC with derivatization for purity analysis.

Conclusion

Both GC-MS and derivatization HPLC are powerful techniques for assessing the purity of this compound. GC-MS provides a direct and rapid method for identifying and quantifying volatile impurities, leveraging extensive mass spectral libraries for identification. Its main drawback is the potential for on-column reactions or degradation of the highly reactive analyte.

Conversely, HPLC with pre-column derivatization transforms the unstable acyl chloride into a more stable compound, allowing for highly sensitive and precise quantification of both volatile and non-volatile impurities. The trade-off is the additional sample preparation step and the indirect nature of the analysis.

For routine quality control where the impurity profile is well-characterized and consists mainly of volatile compounds, GC-MS is often the more efficient choice. For comprehensive purity analysis, especially when non-volatile impurities are a concern or when very low detection limits are required, the derivatization HPLC method is superior. Ultimately, the selection of the most appropriate method should be based on a thorough understanding of the potential impurity profile and the specific requirements of the analysis. In many cases, the use of both techniques can provide a more complete picture of the sample's purity.

1H NMR Characterization of 2-Thiophenecarbonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise characterization of reagents is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-Thiophenecarbonyl chloride and its alternatives, offering a valuable resource for quality control and structural verification. Due to the limited availability of public spectral data for this compound, this guide presents estimated chemical shifts based on the analysis of structurally related compounds, alongside available data for its alternatives.

Comparison of 1H NMR Data

The 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene (B33073) ring. The electron-withdrawing nature of the acyl chloride group is anticipated to shift these protons downfield compared to unsubstituted thiophene. The expected splitting pattern arises from the coupling between adjacent protons.

Below is a comparison of the expected 1H NMR data for this compound with available data for alternative thiophene-based acylating agents.

CompoundH-3H-4H-5Other ProtonsSolvent
This compound ~7.8-8.0 ppm (dd)~7.2-7.4 ppm (t)~7.6-7.8 ppm (dd)-CDCl₃ (estimated)
3-Thiophenecarbonyl chloride ~7.5-7.7 ppm (dd)~7.3-7.5 ppm (t)~8.0-8.2 ppm (dd)-CDCl₃ (estimated)
Thiophene-2-acetyl chloride ~7.0-7.2 ppm (m)~7.0-7.2 ppm (m)~7.4-7.6 ppm (m)~4.2 ppm (s, 2H)CDCl₃ (estimated)
2-Acetylthiophene [1]7.69 ppm (dd)7.13 ppm (t)7.63 ppm (dd)2.56 ppm (s, 3H)CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet). Estimated values are based on the analysis of substituent effects on the thiophene ring.

Experimental Protocol: 1H NMR of this compound

Given that acyl chlorides are moisture-sensitive, proper handling is crucial for obtaining a high-quality NMR spectrum.[2][3][4][5]

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes, oven-dried

  • Septa and needles

  • Glove box or inert atmosphere (e.g., nitrogen or argon)

  • Deuterated chloroform (B151607) (CDCl₃), anhydrous

  • This compound

  • Internal standard (e.g., tetramethylsilane - TMS)

  • Glass syringe

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Place an oven-dried NMR tube in a glove box or under a stream of inert gas.

    • Add approximately 5-10 mg of this compound to the NMR tube.

    • Using a dry syringe, add approximately 0.5-0.7 mL of anhydrous CDCl₃ containing TMS to the NMR tube.

    • Cap the NMR tube securely with a septum or a sealed cap.

    • Gently agitate the tube to ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Logical Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound, including comparison with its alternatives.

G 1H NMR Characterization Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis & Comparison A Weigh 2-Thiophenecarbonyl Chloride (Moisture Sensitive) B Dissolve in Anhydrous Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube under Inert Atmosphere B->C D Acquire 1H NMR Spectrum C->D Insert Sample into Spectrometer E Process Data (FT, Phasing, Baseline Correction) D->E F Calibrate & Integrate E->F G Assign Chemical Shifts, Multiplicities, & Coupling Constants F->G Analyzed Spectrum H Compare with Alternatives (e.g., 3-Thiophenecarbonyl chloride) G->H I Structural Confirmation H->I

Caption: Workflow for 1H NMR characterization of this compound.

References

A Comparative Guide to the Reactivity of 2-Thiophenecarbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl Chloride Reactivity

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an acylating agent is pivotal. Both 2-thiophenecarbonyl chloride and benzoyl chloride are common reagents for introducing thiophene (B33073) and benzene (B151609) moieties, respectively. This guide provides a comprehensive comparison of their reactivity, supported by theoretical principles and available experimental data, to aid in reagent selection and reaction optimization.

Executive Summary

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. The aromatic ring attached to the carbonyl group plays a crucial role in modulating this electrophilicity through resonance and inductive effects.

  • Benzoyl Chloride: The benzene ring donates electron density to the carbonyl group through resonance. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive compared to aliphatic acyl chlorides.[1][2]

  • This compound: Thiophene is an electron-rich heterocyclic aromatic compound. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the aromatic π-system, making the ring more electron-donating than benzene. This enhanced electron-donating ability is expected to further decrease the electrophilicity of the carbonyl carbon in this compound, rendering it less reactive than benzoyl chloride.

The logical relationship for predicting the relative reactivity is as follows:

G T1 Thiophene Ring (More Electron-Donating) T2 Increased Electron Density on Carbonyl Carbon T1->T2 Resonance Effect T3 Decreased Electrophilicity T2->T3 T4 Lower Reactivity T3->T4 B4 Higher Reactivity B1 Benzene Ring (Less Electron-Donating) B2 Lower Electron Density on Carbonyl Carbon B1->B2 Resonance Effect B3 Increased Electrophilicity B2->B3 B3->B4

Predicted Reactivity Based on Electronic Effects

Experimental Data: A Quantitative Comparison

While a direct head-to-head kinetic study comparing the solvolysis of this compound and benzoyl chloride is not prominently available in the literature, we can compile available kinetic data for benzoyl chloride to establish a baseline for its reactivity. The lack of readily available quantitative data for this compound's solvolysis prevents a direct numerical comparison.

Table 1: Solvolysis Rate Constants for Benzoyl Chloride

NucleophileSolventTemperature (°C)Rate Constant (k)
H₂O95% Ethanol-Water259.49 x 10⁻³ min⁻¹
C₂H₅OHAbsolute Ethanol254.70 x 10⁻² min⁻¹
n-C₃H₇OHn-Propanol253.21 x 10⁻² min⁻¹

Data sourced from various kinetic studies.

The data in Table 1 provides a quantitative measure of benzoyl chloride's reactivity under different nucleophilic conditions. For a definitive comparison, similar experimental data for this compound is required.

Experimental Protocols: Determining Acyl Chloride Reactivity

To quantitatively compare the reactivity of this compound and benzoyl chloride, a competitive reaction or parallel kinetic studies can be performed. A common method for determining the rate of reaction of acyl chlorides is through solvolysis, where the solvent acts as the nucleophile.

Protocol 1: Competitive Acylation

This experiment provides a direct comparison of the relative reactivity of the two acyl chlorides.

Objective: To determine the relative reactivity of this compound and benzoyl chloride by reacting an equimolar mixture with a limited amount of a nucleophile.

Materials:

  • This compound

  • Benzoyl chloride

  • A suitable nucleophile (e.g., aniline (B41778) or benzyl (B1604629) alcohol)

  • An inert solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Internal standard for analysis (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound, benzoyl chloride, and the internal standard in the inert solvent.

  • In a separate flask, prepare a solution of the nucleophile in the same solvent, with the nucleophile being the limiting reagent (e.g., 0.5 equivalents relative to the total acyl chlorides).

  • At a constant temperature, add the nucleophile solution to the acyl chloride solution with vigorous stirring.

  • Monitor the reaction over time by withdrawing aliquots at regular intervals.

  • Quench the reaction in each aliquot (e.g., by adding an excess of a secondary amine like diethylamine).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of the two acylated products.

  • The ratio of the products will be proportional to the relative rate constants of the two reactions.

G cluster_workflow Competitive Acylation Workflow start Equimolar Mixture (this compound + Benzoyl Chloride) nucleophile Add Limiting Nucleophile (e.g., Aniline) start->nucleophile reaction Acylation Reaction nucleophile->reaction analysis Product Ratio Analysis (GC-MS or HPLC) reaction->analysis result Determine Relative Reactivity analysis->result

Workflow for Competitive Acylation Experiment
Protocol 2: Solvolysis Kinetics via Conductimetry

This method determines the absolute rate constant for the solvolysis of each acyl chloride individually.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound and benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Solvent (e.g., 95% ethanol-water)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Equilibrate the solvent in the reaction vessel to the desired temperature in the constant temperature bath.

  • Calibrate the conductivity meter.

  • Inject a small, known amount of the acyl chloride into the solvent with vigorous stirring to initiate the reaction.

  • Record the conductivity of the solution at regular time intervals. The hydrolysis of the acyl chloride produces HCl, which increases the conductivity of the solution.

  • Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.

  • The pseudo-first-order rate constant can be calculated from the change in conductivity over time using the appropriate integrated rate law.

  • Repeat the experiment for the other acyl chloride under identical conditions.

Conclusion

The decision to use this compound versus benzoyl chloride in a synthetic protocol should be guided by the desired final product. However, when considering reaction conditions, it is important to recognize their differing reactivities. The theoretical evidence strongly suggests that benzoyl chloride is the more reactive of the two due to the less electron-donating nature of the benzene ring compared to the thiophene ring. For reactions requiring milder conditions or longer reaction times to control selectivity, this compound may be a suitable choice. Conversely, for transformations that are sluggish, the higher reactivity of benzoyl chloride might be advantageous. To obtain a definitive quantitative comparison, dedicated experimental studies, such as those outlined in the provided protocols, are recommended.

References

A Comparative Guide to 2-Thiophenecarbonyl Chloride and 3-Thiophenecarbonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isomeric Thiophenecarbonyl Chlorides: Physicochemical Properties, Spectroscopic Signatures, and Reactivity Profiles

Thiophenecarbonyl chlorides are pivotal reagents in organic synthesis, serving as key building blocks in the development of a wide array of pharmaceuticals and functional materials. The positional isomerism of the carbonyl chloride group on the thiophene (B33073) ring, at either the 2- or 3-position, imparts distinct physicochemical properties and reactivity to the molecules. This guide provides a comprehensive comparison of 2-thiophenecarbonyl chloride and 3-thiophenecarbonyl chloride, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Isomers

The location of the carbonyl chloride moiety significantly influences the physical properties of these isomers. This compound is a liquid at room temperature, while its 3-isomer is a solid, a difference attributable to the distinct packing efficiencies of their crystal lattices.

PropertyThis compound3-Thiophenecarbonyl Chloride
CAS Number 5271-67-0[1]41507-35-1
Molecular Formula C₅H₃ClOSC₅H₃ClOS
Molecular Weight 146.59 g/mol [1]146.59 g/mol
Appearance Colorless to light yellow liquidSolid
Boiling Point 206-208 °C[1]-
Melting Point -51-54 °C
Density 1.371 g/mL at 25 °C[1]-
Refractive Index n20/D 1.590[1]-

Spectroscopic Comparison: Unmasking the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the structural nuances of 2- and 3-thiophenecarbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the protons and carbons in the thiophene ring is distinctly affected by the position of the electron-withdrawing carbonyl chloride group. This results in characteristic chemical shifts in their ¹H and ¹³C NMR spectra.

¹H NMR: In this compound, the protons on the thiophene ring typically appear as a complex multiplet. For 3-thiophenecarbonyl chloride, the proton at the 2-position is the most deshielded due to its proximity to both the sulfur atom and the carbonyl group.

¹³C NMR: The carbonyl carbon in both isomers exhibits a resonance in the downfield region, characteristic of acyl chlorides. The chemical shifts of the ring carbons are also diagnostic, reflecting the electron density distribution influenced by the substituent's position.

A detailed, side-by-side quantitative comparison of NMR data is pending the availability of directly comparable experimental results.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both isomers is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The exact frequency of this band can be influenced by the electronic effects of the thiophene ring at the different positions. Generally, acyl chlorides show a C=O stretch in the range of 1770-1815 cm⁻¹.

Specific, directly comparable IR spectral data will be added as it becomes available.

Mass Spectrometry (MS)

The mass spectra of both 2- and 3-thiophenecarbonyl chloride are expected to show a molecular ion peak (M⁺) at m/z 146 and an M+2 peak at m/z 148, with a characteristic isotopic abundance ratio of approximately 3:1, indicative of the presence of a chlorine atom. The fragmentation patterns, however, may differ based on the stability of the resulting fragment ions, providing a means of differentiation.

Further details on comparative fragmentation patterns will be included as relevant studies are identified.

Reactivity Analysis: A Focus on Friedel-Crafts Acylation

The electrophilic reactivity of the carbonyl carbon is central to the utility of thiophenecarbonyl chlorides in reactions such as Friedel-Crafts acylation. The electronic nature of the thiophene ring, which is influenced by the position of the carbonyl chloride, dictates the reactivity of the acylating agent.

The electron-withdrawing nature of the carbonyl group deactivates the thiophene ring towards further electrophilic substitution. However, the degree of this deactivation and the directing effects differ between the two isomers. In Friedel-Crafts acylation reactions with aromatic substrates, the relative reactivity of the two isomers is a critical consideration for reaction efficiency and product yield.

A study on the aroylation of 2- and 3-acetylthiophenes provides some insight into the relative reactivity. It was observed that the acylation of 3-acetylthiophene (B72516) proceeded more smoothly to the 2-position, while the acylation of 2-acetylthiophene (B1664040) occurred at the 4-position with lower yields, often accompanied by side reactions.[2] This suggests that the 3-substituted thiophene ring is more amenable to electrophilic attack at the 2-position. While this is an indirect comparison, it highlights the potential for differential reactivity between the 2- and 3-substituted thiophene systems in acylation reactions.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate using a thiophenecarbonyl chloride.

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • 2- or 3-Thiophenecarbonyl chloride

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • To a stirred suspension of the Lewis acid catalyst in the anhydrous solvent at 0 °C, add the thiophenecarbonyl chloride dropwise.

  • After stirring for a short period, add the aromatic substrate to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as distillation or chromatography.

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride Thiophenecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arene Aromatic Substrate Intermediate Arenium Ion Intermediate Arene->Intermediate + Acylium Ion Product Aryl Thienyl Ketone Intermediate->Product - H⁺

Caption: Generalized workflow for Friedel-Crafts acylation.

Synthesis of Thiophenecarbonyl Chlorides

Both isomers are typically synthesized from their corresponding carboxylic acids.

Synthesis of this compound: A common method involves the reaction of 2-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[3]

Synthesis of 3-Thiophenecarbonyl chloride: Similarly, 3-thiophenecarbonyl chloride can be prepared from 3-thiophenecarboxylic acid using a suitable chlorinating agent. A reported method involves the reaction of thiophene-3-carboxylic acid with thionyl chloride.[4]

Synthesis_Workflow Thiophenecarboxylic_Acid 2- or 3-Thiophenecarboxylic Acid Thiophenecarbonyl_Chloride 2- or 3-Thiophenecarbonyl Chloride Thiophenecarboxylic_Acid->Thiophenecarbonyl_Chloride + Chlorinating Agent Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Caption: General synthesis of thiophenecarbonyl chlorides.

Conclusion

The choice between this compound and 3-thiophenecarbonyl chloride is dictated by the specific synthetic objective. Their distinct physicochemical properties, spectroscopic characteristics, and reactivity profiles offer a versatile toolkit for the synthetic chemist. While this compound is a more commonly encountered liquid reagent, the solid 3-isomer provides an alternative building block for accessing different substitution patterns on the thiophene ring. Understanding the electronic and steric differences between these isomers is crucial for predicting their behavior in chemical transformations and for the rational design of novel molecules in drug discovery and materials science. Further quantitative studies directly comparing their reactivity in key synthetic reactions will be instrumental in further refining their applications.

References

Spectroscopic comparison of 2-thenoyl chloride and 2-furoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of key chemical intermediates is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of two such intermediates: 2-thenoyl chloride and 2-furoyl chloride. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide a clear and concise reference for their identification and differentiation.

This comparison relies on aggregated data from established spectral databases to ensure objectivity and accuracy. The following sections present a side-by-side analysis of their key spectroscopic features, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry for 2-thenoyl chloride and 2-furoyl chloride.

Table 1: Infrared (IR) Spectroscopy Data

Feature2-Thenoyl Chloride2-Furoyl Chloride
C=O Stretch (cm-1) ~1750 - 1780~1750 - 1785[1]
C-Cl Stretch (cm-1) ~800 - 600~800 - 600[1]
Aromatic C-H Stretch (cm-1) >3000>3000[1]
Aromatic C=C Stretch (cm-1) ~1600 - 1400~1600 - 1400[1]

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl3)

Proton2-Thenoyl Chloride (δ, ppm)2-Furoyl Chloride (δ, ppm)[2]
H3 ~7.8 - 8.07.49
H4 ~7.2 - 7.46.64
H5 ~7.6 - 7.87.76

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon2-Thenoyl Chloride (δ, ppm)2-Furoyl Chloride (δ, ppm)[3]
C=O ~160157.6
C2 ~135147.1
C3 ~135122.8
C4 ~128113.2
C5 ~134151.1

Table 4: Mass Spectrometry (MS) Data

Feature2-Thenoyl Chloride2-Furoyl Chloride
Molecular Ion (M+, m/z) 146/148 (due to 35Cl/37Cl isotopes)[4]130/132 (due to 35Cl/37Cl isotopes)[1]
Base Peak (m/z) 111 (M+ - Cl)95 (M+ - Cl)
Key Fragments (m/z) 83, 5767, 39

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Methodology:

  • Sample Preparation: A drop of the neat liquid sample (either 2-thenoyl chloride or 2-furoyl chloride) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm-1. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (1H) and carbon (13C) atoms in the molecule, providing detailed structural information.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For 1H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) in Hertz (Hz) are determined from the splitting patterns in the 1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.

Methodology:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each fragment is measured, and a mass spectrum is generated, plotting relative abundance against m/z.

  • Analysis: The molecular ion peak (M+) is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-thenoyl chloride or 2-furoyl chloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Chemical Compound (2-Thenoyl Chloride or 2-Furoyl Chloride) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Conclusion Compound Characterization IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Purity Assessment of 2-Thiophenecarbonyl Chloride and Its Alternatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Thiophenecarbonyl chloride is a crucial building block in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound against two common alternatives: Benzoyl chloride and 2-Furoyl chloride. The information presented herein is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

The Critical Role of Purity in Pharmaceutical Synthesis

The presence of impurities in acylating agents like this compound can have significant downstream consequences in a multi-step API synthesis. Impurities may react with subsequent reagents, leading to the formation of undesired side-products, which can be difficult and costly to remove. Furthermore, some impurities may be toxic or genotoxic, posing a direct risk to patient safety. Therefore, robust and validated analytical methods are essential for the stringent quality control of these reactive intermediates.

Comparative Purity Assessment: this compound vs. Alternatives

The following table summarizes the key purity attributes and analytical parameters for this compound, Benzoyl chloride, and 2-Furoyl chloride.

FeatureThis compoundBenzoyl Chloride2-Furoyl Chloride
Typical Purity (%) >98%[1]≥99%>98%
Common Impurities 2-Thiophenecarboxylic acid, residual thionyl chloride, polymeric byproductsBenzoic acid, benzaldehyde, benzyl (B1604629) chloride, residual chlorinating agents[2][3]2-Furoic acid, polymeric byproducts, residual thionyl chloride
Primary Analytical Methods HPLC (with derivatization), GC-MS, FT-IR, NMRHPLC, GC-MS[4][5][6][7], FT-IR, NMRHPLC, GC-MS, FT-IR, NMR
HPLC LOD/LOQ LOD: 0.01-0.03 µg/mL (derivatized)[8]LOD: 3 ppm, LOQ: 10 ppm[9]Not readily available
GC-MS LOD/LOQ Not readily availableLOQ: 2 µ g/media (derivatized)[4]Not readily available
Key FT-IR Absorbance (C=O) ~1750 cm⁻¹~1775 cm⁻¹~1760 cm⁻¹
¹H NMR Chemical Shifts (approx. ppm) 7.0-8.07.4-8.16.5-7.8

Experimental Protocols

Due to the reactive and corrosive nature of acyl chlorides, direct analysis can be challenging. Derivatization is often employed, particularly for HPLC and GC methods, to enhance stability and detectability.

High-Performance Liquid Chromatography (HPLC) - Derivatization Method

This protocol describes a general approach for the analysis of acyl chlorides via pre-column derivatization with an amine, converting them to more stable amides.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 50:50 and increasing the organic phase).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength appropriate for the resulting amide.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the acyl chloride sample into a vial.

    • Add an excess of a suitable amine (e.g., benzylamine (B48309) or aniline) in an inert solvent like acetonitrile.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

    • Dilute the reaction mixture to a suitable concentration with the mobile phase.

  • Quantification: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a pure standard of the corresponding amide.

Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization Method

This protocol outlines a general method for analyzing acyl chlorides by converting them to their corresponding methyl esters.

  • Instrumentation: GC-MS system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation (Derivatization):

    • Accurately weigh a small amount of the acyl chloride sample into a vial.

    • Add an excess of anhydrous methanol (B129727) to convert the acyl chloride to its methyl ester.

    • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Quantification: Purity is determined by area percent normalization, assuming similar response factors for the main component and impurities. For higher accuracy, an internal standard can be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for confirming the presence of the acyl chloride functional group and detecting the corresponding carboxylic acid impurity.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

  • Analysis: The presence of a strong carbonyl (C=O) stretching band at a high frequency (typically 1750-1810 cm⁻¹) is characteristic of an acyl chloride. The absence of a broad O-H stretch (around 3000 cm⁻¹) and a lower frequency C=O stretch (around 1700 cm⁻¹) indicates the absence of the corresponding carboxylic acid impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of acyl chlorides without the need for a reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the acyl chloride sample and a certified internal standard with a known purity into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[3][10][11]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Acyl Chloride Sample Derivatization Derivatization (for HPLC/GC) Sample->Derivatization If required FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis Sample->NMR HPLC HPLC Analysis Derivatization->HPLC GCMS GC-MS Analysis Derivatization->GCMS Purity Purity Determination HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity FTIR->Impurity NMR->Purity NMR->Impurity

Caption: General experimental workflow for the purity assessment of acyl chlorides.

Signaling_Pathway Hypothetical API Synthesis and Action cluster_synthesis API Synthesis cluster_action Pharmacological Action AcylChloride 2-Thiophenecarbonyl Chloride API Rivaroxaban (B1684504) (API) AcylChloride->API Acylation Reaction Intermediate Amine Intermediate Intermediate->API Target Factor Xa API->Target Inhibition Effect Anticoagulation Target->Effect Prevents

Caption: Synthesis of Rivaroxaban from this compound and its mechanism of action.[4][5][6][12][13]

Analytical_Method_Selection Decision Tree for Analytical Method Selection Start Start: Need to assess purity of Acyl Chloride Question1 Need quantitative purity value? Start->Question1 Question3 Is a primary method required? Question1->Question3 Yes FTIR FT-IR Question1->FTIR No (Qualitative check) Question2 Are volatile impurities a concern? HPLC HPLC (with derivatization) Question2->HPLC No GCMS GC-MS (with derivatization) Question2->GCMS Yes Question3->Question2 No qNMR qNMR Question3->qNMR Yes

Caption: Decision tree for selecting an appropriate analytical method for acyl chloride purity assessment.

Conclusion

The purity assessment of this compound and its alternatives is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the analytical methods available, including HPLC, GC-MS, FT-IR, and NMR. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and the availability of reference standards. For routine quality control, HPLC and GC-MS with appropriate derivatization are robust and sensitive techniques. For a primary, standard-free quantification, qNMR is the method of choice. FT-IR provides a rapid and effective means of confirming the functional group identity and screening for carboxylic acid impurities. By employing these analytical strategies, researchers and drug development professionals can confidently assess the purity of these vital synthetic intermediates.

References

A Comparative Guide to Analytical Validation for the Synthesis of 2-Thiophenecarbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-thiophenecarbonyl chloride and its derivatives is a critical step in the development of numerous pharmaceutical compounds. Rigorous analytical validation is imperative to ensure the identity, purity, and quality of these reactive intermediates. This guide provides an objective comparison of common analytical techniques employed for the validation of this compound synthesis, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the validation of this compound synthesis is contingent on the specific analytical requirement, such as impurity profiling, quantitative analysis, or real-time reaction monitoring. The inherent reactivity of the acyl chloride functional group often necessitates derivatization for chromatographic methods to ensure stability and reproducibility.[1][2]

ParameterHPLC (with Derivatization)GC-MS (with Derivatization)¹H NMR SpectroscopyIn-situ FTIR Spectroscopy
Principle Separation of derivatized, non-volatile compounds based on polarity, followed by UV or MS detection.[1]Separation of derivatized, volatile compounds based on boiling point, followed by mass spectrometric detection.[2]Non-invasive monitoring of the magnetic properties of atomic nuclei for structural elucidation and quantification.Real-time monitoring of changes in vibrational frequencies of functional groups.[3]
Primary Use Quantitative analysis of the main compound and non-volatile impurities.Identification and quantification of volatile impurities and by-products.[4]Structural confirmation, purity assessment, and quantitative analysis.[5][6]Real-time reaction monitoring and kinetic studies.[3]
Sample Preparation Derivatization to a stable ester or amide.[1]Derivatization to a stable, volatile ester or silyl (B83357) ester.[2]Dissolution in a deuterated solvent.Direct immersion of the probe in the reaction mixture.
Linearity (r²) > 0.999[7]> 0.999[7]Not typically expressed as r², but shows high linearity.[8]Qualitative to semi-quantitative.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[7]0.001 - 0.01 µg/mL[7]~0.1% (relative)Dependent on concentration and molar absorptivity.
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[7]0.003 - 0.03 µg/mL[7]~0.5% (relative)Not typically used for precise quantification.
Precision (%RSD) < 2%[7]< 5%[7]< 1%Not applicable for quantitative comparison.
Accuracy (% Recovery) 98 - 102%[7]95 - 105%[7]99 - 101%Not applicable for quantitative comparison.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the high reactivity of acyl chlorides with aqueous mobile phases, a pre-column derivatization step is essential for reliable HPLC analysis.[1] This involves converting the this compound into a more stable derivative, typically an ester or an amide.

Derivatization Protocol (Esterification):

  • Sample Preparation: Withdraw a sample (e.g., 100 µL) from the reaction mixture.

  • Quenching & Derivatization: Immediately quench the sample in a solution of an alcohol (e.g., 1 mL of methanol (B129727) or ethanol) containing a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. This reaction converts this compound to its corresponding methyl or ethyl ester.

  • Reaction Conditions: Vortex the mixture and allow it to react at room temperature for 15-30 minutes.

  • Sample Dilution: Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at a wavelength appropriate for the thiophene (B33073) derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Similar to HPLC, direct GC analysis of this compound is challenging due to its thermal lability and reactivity. Derivatization to a more volatile and thermally stable compound is the standard approach.

Derivatization Protocol (Silylation):

  • Sample Preparation: Withdraw a sample (e.g., 100 µL) from the reaction mixture.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[2]

  • Reaction Conditions: Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) ester of any carboxylic acid impurity and to derivatize any residual starting material.[2]

  • Sample Dilution: Dilute the derivatized sample with a suitable solvent (e.g., hexane) for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Inlet Temperature: 250 °C.[7]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful non-destructive technique for the structural confirmation and quantitative analysis of this compound and its derivatives without the need for derivatization.[5]

Sample Preparation and Analysis Protocol:

  • Sample Preparation: Withdraw a known volume of the reaction mixture and dilute it with a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

  • Data Analysis: Integrate the characteristic signals of the this compound derivative and the internal standard. The concentration or purity can be calculated by comparing the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.[5]

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is an invaluable tool for real-time monitoring of the synthesis of this compound, providing insights into reaction kinetics and endpoint determination.[3]

Experimental Protocol:

  • Probe Insertion: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Reaction Monitoring: Continuously collect FTIR spectra throughout the course of the reaction.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic vibrational band of the starting material (e.g., the C=O stretch of 2-thiophenecarboxylic acid around 1680-1700 cm⁻¹) and the simultaneous increase in the intensity of the characteristic vibrational band of the this compound product (C=O stretch typically around 1740-1780 cm⁻¹).[3]

Visualizations

The following diagrams illustrate the logical workflow for the analytical validation and a typical signaling pathway that might be studied using derivatives of this compound.

Analytical_Validation_Workflow cluster_synthesis Synthesis of this compound Derivative cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_validation Validation Parameters synthesis Reaction Mixture sampling Withdraw Aliquot synthesis->sampling ftir In-situ FTIR Monitoring synthesis->ftir Real-time hplc HPLC Analysis (with Derivatization) sampling->hplc gcms GC-MS Analysis (with Derivatization) sampling->gcms nmr ¹H NMR Analysis sampling->nmr linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq specificity Specificity hplc->specificity gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq gcms->specificity nmr->accuracy nmr->precision nmr->specificity

Caption: Experimental workflow for the analytical validation of this compound derivatives.

Signaling_Pathway_Example derivative 2-Thiophene Derivative (e.g., Kinase Inhibitor) receptor Target Receptor (e.g., Kinase) derivative->receptor Inhibition substrate Substrate receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Apoptosis) p_substrate->response

Caption: Example of a signaling pathway inhibited by a this compound derivative.

References

A Comparative Guide to the Efficiency of 2-Thiophenecarbonyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that directly influences reaction efficiency, yield, and overall synthetic strategy. 2-Thiophenecarbonyl chloride, a heterocyclic acyl chloride, is a versatile reagent employed in the synthesis of a variety of compounds, including active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the performance of this compound in key acylation reactions—namely Friedel-Crafts acylation, N-acylation, and O-acylation—against other commonly used acylating agents. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids. Acyl chlorides, such as this compound, are among the most reactive due to the high electrophilicity of the carbonyl carbon, which is enhanced by the inductive effect of the chlorine atom. This high reactivity often translates to higher yields and shorter reaction times.

The following tables summarize quantitative data for the performance of this compound and its alternatives in three major types of acylation reactions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the available literature. Therefore, the data presented is compiled from various sources, and reaction conditions may differ.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction to produce aryl ketones. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Acylating AgentAromatic SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)
This compound ThiopheneAlCl₃Methylene chloride-200.3396-100[1]
Benzoyl chlorideAnisoleHBEA Zeolite-120483[2][3]
Acetyl chlorideBenzeneAlCl₃-600.5Not specified[4]
N-Acylation

N-acylation is a crucial transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The high yields observed in the synthesis of the anticoagulant drug Rivaroxaban highlight the efficiency of a substituted this compound derivative in this application.

Acylating AgentAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
5-Chloro-2-thiophenecarbonyl chloride 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-oneTriethylamineDichloromethane0 - RT2.592
5-Chloro-2-thiophenecarbonyl chloride 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one perchlorateSodium carbonateAcetone/Toluene/Water0 - 50198
Acetyl chlorideAnilineK₂CO₃ / PTCDMFRT0.25-0.5High (not specified)[5]
Acetic anhydrideAnilineSodium acetateWater/HCl--Not specified[6]
Benzoyl chlorideImidazoleNatural ClaySolvent-freeRT0.0896[7]
O-Acylation

O-acylation is a common method for the synthesis of esters. The reactivity of the acylating agent and the reaction conditions significantly impact the yield.

Acylating AgentAlcohol/Phenol (B47542) SubstrateCatalyst/BaseSolventTemp. (°C)Time (min)Yield (%)
This compound Data not available-----
Benzoyl chloridePhenolCp₂TiCl/MnTHFRT9078-99[8]
Acetyl chloridePhenolPTC / NaOHCH₂Cl₂/Water0584[9]
Valeroyl chloride(±)‐1‐PhenylethanolCp₂TiCl/MnTHFRT9099[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the acylation reactions discussed.

General Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure for the Lewis acid-catalyzed acylation of an aromatic compound.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is suspended in a dry, inert solvent (e.g., dichloromethane) in a flask equipped with a stirrer and under an inert atmosphere.

  • Addition of Acyl Chloride: The acyl chloride (1.0 eq.), such as this compound, dissolved in the same dry solvent, is added dropwise to the stirred suspension at 0 °C.

  • Addition of Arene: The aromatic substrate (1.0 eq.), dissolved in the same dry solvent, is then added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or reflux) for a specified time, with the progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

General Protocol for N-Acylation of an Amine

This protocol outlines a typical procedure for the acylation of an amine to form an amide.

  • Amine Solution: The amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) are dissolved in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cooled to 0 °C.

  • Addition of Acyl Chloride: The acyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, is added dropwise to the stirred amine solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified duration, with monitoring by TLC.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude amide is purified by recrystallization or column chromatography.

General Protocol for O-Acylation of a Phenol

This protocol describes a general method for the synthesis of a phenyl ester from a phenol.

  • Phenoxide Formation: The phenol (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., aqueous sodium hydroxide (B78521) with a phase-transfer catalyst, or an organic base like pyridine) is added.

  • Addition of Acyl Chloride: The acyl chloride (1.1 eq.) is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: The reaction is stirred for a designated time until completion, as indicated by TLC.

  • Work-up: The reaction mixture is diluted with water and the organic layer is separated. The organic phase is washed with dilute acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude ester is purified by an appropriate method such as distillation, recrystallization, or column chromatography.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological relevance of molecules synthesized using this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Substrate & Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_acyl Add this compound (or alternative) cool->add_acyl react Stir at RT & Monitor by TLC add_acyl->react quench Quench Reaction react->quench extract Extract & Wash quench->extract dry Dry & Evaporate Solvent extract->dry purify Purify Product dry->purify end End purify->end

A generalized workflow for acylation reactions.

The utility of this compound is underscored by its use in the synthesis of pharmaceuticals that target specific biological pathways. For instance, Rivaroxaban, synthesized using a derivative of this compound, is a direct inhibitor of Factor Xa in the coagulation cascade. Furthermore, studies have shown that Rivaroxaban can exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

coagulation_cascade cluster_cascade Coagulation Cascade cluster_inhibition Inhibition cluster_nfkb NF-κB Pathway Modulation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin catalyzes conversion Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa inhibits NFkB NF-κB Signaling Rivaroxaban->NFkB modulates Inflammation Inflammation NFkB->Inflammation

Mechanism of action of Rivaroxaban.

Another notable drug synthesized using this compound is Ticrynafen, a diuretic that also exhibits uricosuric properties. Its mechanism involves the inhibition of ion reabsorption in the kidney tubules.

diuretic_action cluster_nephron Kidney Nephron cluster_inhibition Inhibition Tubule Renal Tubule Urine Urine Excretion Tubule->Urine Increased Excretion Bloodstream Bloodstream Tubule->Bloodstream Reabsorption Reabsorption Ion & Urate Reabsorption Ticrynafen Ticrynafen Ticrynafen->Reabsorption inhibits Bloodstream->Tubule Filtration

Mechanism of action of Ticrynafen.

References

Safety Operating Guide

Safe Disposal of 2-Thiophenecarbonyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-thiophenecarbonyl chloride, a corrosive and moisture-sensitive compound. Adherence to these procedures is critical for mitigating risks of violent reactions, personal injury, and environmental contamination.

Immediate Safety and Handling Precautions:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also a combustible liquid and reacts with water, potentially releasing toxic gases.[1][3] Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: A NIOSH-approved respirator with a suitable cartridge for acid gases and organic vapors, especially if there is a risk of inhalation.[4][5]

Disposal Procedures: From Laboratory Bench to Waste Collection

The primary principle for the safe disposal of this compound is its conversion into a less hazardous substance through controlled neutralization before it is collected by a licensed waste disposal company.[4] Small, laboratory-scale quantities can be safely neutralized using the following step-by-step protocol.

Experimental Protocol: Neutralization of this compound

This procedure should be performed with extreme care, ensuring all safety measures are in place.

Materials:

  • This compound to be disposed of.

  • A large beaker or flask (at least four times the volume of the quenching solution).

  • Stir bar and magnetic stir plate.

  • Ice bath.

  • 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • pH paper or a pH meter.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker or flask in an ice bath on a magnetic stir plate. Add a stir bar to the container.

  • Quenching Solution: Fill the container to no more than 25% of its volume with a cold 5-10% solution of sodium bicarbonate or sodium carbonate in water.[4] Begin stirring the solution.

  • Slow Addition: Very slowly and carefully, add the this compound dropwise to the cold, stirring basic solution.[1] The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a violent reaction.[6]

  • Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[4] Monitor the pH of the solution periodically to ensure it remains basic (pH > 7).

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[4]

  • Final Disposal: The sealed and labeled container should be handed over to the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service for final disposal in accordance with local, state, and federal regulations.[2][6]

Important Considerations:

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases during storage and handling.[2][7]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]

  • Container Management: Do not mix this compound with other waste chemicals.[6] Keep it in its original, tightly closed container until ready for neutralization and disposal.[1]

Chemical Hazard and Disposal Data

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation
CAS Number 5271-67-0[4]
Molecular Formula C₅H₃ClOS[4]
Molecular Weight 146.59 g/mol [4]
Appearance Liquid[4]
Boiling Point 206-208 °C[4]
Density 1.371 g/mL at 25 °C[4]
Flash Point 90 °C (194 °F)[4]
Storage Temperature 2-8°C[4]
Hazard Classifications Corrosive to metals (Category 1), Skin corrosion (Category 1B), Serious eye damage (Category 1)[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal A Assess Hazards: Corrosive, Moisture-Sensitive, Combustible B Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Prepare cold 5-10% Sodium Bicarbonate Solution in an ice bath C->D Proceed with Caution E Slowly add 2-Thiophenecarbonyl Chloride to the stirring solution D->E F Monitor reaction and ensure mixture remains basic (pH > 7) E->F G Allow mixture to return to room temperature F->G H Transfer neutralized solution to a labeled hazardous waste container G->H Once Reaction is Complete I Contact EHS or licensed waste disposal service H->I J Store waste container in a designated, safe location H->J

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Thiophenecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for 2-Thiophenecarbonyl Chloride

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical procedures for handling this compound (CAS No. 5271-67-0). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][4]

Signal Word: Danger[1][3]

Hazard Statements:

  • Combustible liquid.[1][2][3]

  • Causes severe skin burns and eye damage.[2][3]

  • Causes serious eye damage.[2]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C5H3ClOS[5]
Molecular Weight 146.59 g/mol [5]
Appearance Yellow Liquid[1]
Odor Odorless[1]
Boiling Point 205 - 208 °C (401 - 406.4 °F) @ 760 mmHg[1][6]
Flash Point 90 °C (194 °F)[1]
Density 1.371 g/mL at 25 °C[6]
Storage Temperature 2-8°C (Refrigerated)[6][7][8]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedure is mandatory when working with this compound.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[9] Ensure adequate ventilation to minimize inhalation of vapors.[2][10]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[2] Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: Wear a lab coat, and consider fire/flame resistant and impervious clothing to prevent skin contact.[2][9]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For anything other than minimal exposure, a full-face supplied-air respirator may be necessary.[9]

Step 2: Chemical Handling
  • Grounding: When transferring, ground and bond containers to prevent static sparks, as the material is a combustible liquid.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, water, and moisture.[1][4] The substance may decompose upon exposure to moist air or water.[4]

  • Heating: Avoid direct heating. Keep away from heat, sparks, and open flames.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] It is recommended to store under an inert atmosphere and keep refrigerated.[1] Store locked up.[1][2]

Step 3: Emergency Procedures

In case of exposure or spill, follow these immediate first-aid and cleanup measures.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1]
Inhalation Remove to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][9] Call a physician or Poison Control Center immediately.[1][9]

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[2][4]

  • Wear appropriate PPE as described in Step 1.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][4]

  • Use spark-proof tools to collect the absorbed material.[2][4]

  • Place the waste in a suitable, closed container for disposal.[1][2]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do not mix with other waste streams unless explicitly permitted.[10]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve Chemical from Storage (2-8°C) B->C D Perform Work in Fume Hood C->D E Keep Away from Ignition Sources & Incompatible Materials D->E F Return Chemical to Storage E->F G Dispose of Contaminated Waste in Labeled Hazardous Waste Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J Spill Occurs K Evacuate & Remove Ignition Sources J->K L Absorb with Inert Material K->L M Collect in Sealed Container for Disposal L->M N Exposure Occurs O Follow First-Aid Measures (Eyes, Skin, Inhalation) N->O P Seek Immediate Medical Attention O->P

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.